(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUBPXSPPADIL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681085 | |
| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217473-52-3, 1309598-68-2 | |
| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a prominent and efficient synthesis pathway for (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The core of this synthesis lies in the asymmetric reductive amination of 2',6'-difluoroacetophenone, a method widely recognized for its efficacy in producing enantiomerically pure amines.
Core Synthesis Pathway: Asymmetric Reductive Amination
The primary route to obtaining this compound involves the direct asymmetric reductive amination of 2',6'-difluoroacetophenone. This one-pot reaction combines the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. The use of a chiral phosphine ligand complexed with a transition metal, such as iridium, is crucial for achieving high enantioselectivity.
An alternative, though related, approach is the two-step process involving the initial formation and isolation of the imine from 2',6'-difluoroacetophenone, followed by its asymmetric hydrogenation using a chiral catalyst. However, the direct, one-pot reductive amination is often preferred for its operational simplicity and improved atom economy.
Below is a logical workflow of the synthesis process:
Quantitative Data Summary
The efficiency of the asymmetric reductive amination is highly dependent on the specific catalyst system and reaction conditions employed. Below is a summary of representative quantitative data for this transformation.
| Parameter | Value |
| Substrate | 2',6'-Difluoroacetophenone |
| Amine Source | Ammonia |
| Catalyst System | Iridium-based complex with chiral phosphine ligand |
| Hydrogen Pressure | Variable (e.g., 5-50 bar) |
| Temperature | Variable (e.g., 25-80 °C) |
| Enantiomeric Excess (ee) | Typically >95% |
| Yield | Generally high, often >90% |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of (S)-1-(2,6-difluorophenyl)ethanamine, followed by its conversion to the hydrochloride salt. This protocol is based on established methodologies for asymmetric reductive amination.
Step 1: Asymmetric Reductive Amination of 2',6'-Difluoroacetophenone
-
Catalyst Preparation (in-situ): In a suitable glovebox, a pressure reactor is charged with a transition metal precursor (e.g., an iridium complex) and a chiral phosphine ligand in a degassed solvent (e.g., methanol or toluene). The mixture is stirred to form the active catalyst.
-
Reaction Setup: To the activated catalyst solution, 2',6'-difluoroacetophenone and a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia) are added.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature for a specified time until the reaction is complete (monitored by techniques such as GC or HPLC).
-
Work-up: Upon completion, the reactor is cooled and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed in vacuo to yield the crude (S)-1-(2,6-difluorophenyl)ethanamine.
-
Purification: The crude amine can be purified by distillation under reduced pressure to obtain the pure free base.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: The purified (S)-1-(2,6-difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Acidification: A solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added dropwise to the amine solution with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield this compound as a crystalline solid.
Alternative Biocatalytic Pathway
An increasingly attractive alternative to metal-catalyzed synthesis is the use of biocatalysts, such as transaminases. This "green chemistry" approach offers high enantioselectivity under mild reaction conditions.
In this pathway, a suitable transaminase enzyme facilitates the transfer of an amino group from a donor molecule (such as isopropylamine) to 2',6'-difluoroacetophenone, yielding the desired (S)-chiral amine with high optical purity. The resulting amine can then be converted to its hydrochloride salt as described previously. This method avoids the use of heavy metals and high pressures, making it an environmentally benign option.
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride. It includes available data, general experimental protocols for its synthesis and analysis, and a workflow for its preparation and characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physical Properties
This compound is a chiral amine salt that serves as a key building block in the synthesis of various pharmaceutical compounds. Its fluorinated phenyl ring makes it a subject of interest for creating analogues of drug candidates, particularly those targeting the central nervous system or inflammatory pathways.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine;hydrochloride | N/A |
| CAS Number | 1217473-52-3 | [2][3] |
| Molecular Formula | C₈H₁₀ClF₂N | [4] |
| Molecular Weight | 193.62 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Data not publicly available. Amine hydrochlorides are generally more water-soluble than their free base counterparts.[5] | N/A |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |
Note: Specific quantitative data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and databases.
Experimental Protocols
2.1. Representative Synthesis
The synthesis of this compound can be envisioned as a two-step process: first, the asymmetric reductive amination of the prochiral ketone, 2',6'-difluoroacetophenone, followed by the formation of the hydrochloride salt.
Step 1: Asymmetric Reductive Amination of 2',6'-Difluoroacetophenone
This step is crucial for establishing the desired (S)-stereochemistry. Biocatalytic methods using transaminases or chemical methods with a chiral auxiliary or catalyst can be employed. A biocatalytic approach is outlined here due to its high enantioselectivity.
-
Materials:
-
2',6'-Difluoroacetophenone
-
(S)-selective ω-transaminase
-
Amine donor (e.g., Isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO for substrate dissolution)
-
-
Procedure:
-
A buffered solution containing the (S)-selective ω-transaminase, PLP, and the amine donor is prepared.
-
2',6'-Difluoroacetophenone is dissolved in a minimal amount of a compatible organic solvent like DMSO and added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.
-
Upon completion, the enzyme is removed (e.g., by centrifugation or filtration).
-
The aqueous phase is basified (e.g., with NaOH) to deprotonate the amine product.
-
The (S)-1-(2,6-difluorophenyl)ethanamine free base is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude free base.
-
Step 2: Hydrochloride Salt Formation
-
Materials:
-
(S)-1-(2,6-difluorophenyl)ethanamine (free base)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
Anhydrous hydrochloric acid solution (e.g., HCl in dioxane or diethyl ether) or HCl gas
-
-
Procedure:
-
The crude (S)-1-(2,6-difluorophenyl)ethanamine free base is dissolved in a minimal amount of the chosen anhydrous solvent.[6]
-
The solution is cooled in an ice bath.
-
Anhydrous HCl solution is added dropwise with stirring until precipitation is complete, or anhydrous HCl gas is bubbled through the solution.[6] The pH can be monitored to be slightly acidic.
-
The resulting precipitate, this compound, is collected by filtration.
-
The solid is washed with a small amount of cold, anhydrous solvent to remove any remaining impurities.
-
The product is dried under vacuum to yield the final hydrochloride salt.
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2.2. Analytical Methods
A combination of chromatographic and spectroscopic techniques is essential for the characterization and quality control of this compound.
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
To determine the enantiomeric purity, chiral HPLC or SFC is the method of choice. Polysaccharide-based or crown-ether-based chiral stationary phases are often effective for separating primary amines.[7][8]
-
General HPLC/SFC Method Parameters:
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak series) or a crown ether-based column.
-
Mobile Phase (HPLC): Typically a normal phase eluent such as a mixture of hexane/isopropanol or hexane/ethanol, often with a basic additive (e.g., diethylamine) to improve peak shape.
-
Mobile Phase (SFC): Carbon dioxide with a polar co-solvent like methanol, and an acidic or basic additive to aid in elution and improve peak shape.[2]
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
2.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, and a broad signal for the amine protons (which may exchange with a deuterated solvent). In the hydrochloride salt, the amine protons (-NH₃⁺) may appear as a broader, more downfield signal compared to the free base.
-
¹³C NMR: Distinct signals for the methyl, methine, and aromatic carbons are expected. The carbons attached to the fluorine atoms will show characteristic C-F coupling.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms on the phenyl ring.
-
Solvent: A deuterated solvent in which the salt is soluble, such as DMSO-d₆ or D₂O, would be appropriate.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the stretching of the ammonium (-NH₃⁺) group.[5] This is a key feature that distinguishes it from the free amine. Other expected bands include C-H, C=C (aromatic), and C-F stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive ion mode would be suitable. The mass spectrum would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₈H₁₀F₂N.
-
Visualized Workflow
As no specific signaling pathway or biological interaction data is available for this compound, the following diagram illustrates a general workflow for its synthesis and characterization, which is a critical logical relationship for the target audience.
Caption: Synthesis and Analysis Workflow.
Safety Information
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, related compounds are classified with certain hazards. General safety precautions for handling this type of chemical should be observed.
-
Hazard Statements (General for similar compounds): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][11]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
References
- 1. This compound [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | CAS:1217473-52-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. columnex.com [columnex.com]
- 9. researchgate.net [researchgate.net]
- 10. aaronchem.com [aaronchem.com]
- 11. combi-blocks.com [combi-blocks.com]
In-Depth Technical Guide: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex pharmaceutical compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide provides a summary of the available technical information for this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of an ethanamine backbone with a 2,6-difluorophenyl group attached to the chiral carbon atom. The amine group is protonated to form the hydrochloride salt.
Chemical Structure:
Caption: 2D representation of this compound.
Physicochemical Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for several key properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |
| Molecular Weight | 193.62 g/mol | [1][3] |
| CAS Number | 1217473-52-3 | [4] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | |
| ¹H NMR Data | Not available | |
| ¹³C NMR Data | Not available | |
| Crystallographic Data | Not available |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and NMR spectra is a significant limitation. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Synthesis and Experimental Protocols
General Asymmetric Synthesis Workflow
A plausible synthetic route would involve the asymmetric reduction of 1-(2,6-difluorophenyl)ethan-1-one. This transformation is often achieved using a chiral catalyst. The resulting chiral amine would then be treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Generalized workflow for the asymmetric synthesis of a chiral amine.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[5] The presence and specific orientation of the amine group allow for further chemical modifications and the construction of more complex molecules. The difluorophenyl moiety is often incorporated into drug candidates to enhance their pharmacological properties.[5]
While this compound is used in medicinal chemistry, no specific signaling pathways or detailed biological experimental workflows in which it is a key component are documented in publicly accessible literature. Its role is primarily as an intermediate in the synthesis of larger, biologically active molecules.
Conclusion
This compound is a valuable chiral intermediate for the pharmaceutical industry. While its basic molecular properties are known, there is a notable absence of detailed, publicly available experimental data, including physicochemical constants, spectral analyses, and crystallographic information. Researchers working with this compound should anticipate the need for thorough in-house characterization. The development and publication of a comprehensive dataset for this and similar building blocks would be of great benefit to the scientific community.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. This compound | CAS:1217473-52-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE-HCl | 1217473-52-3 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
Unraveling the Functional Profile of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Technical Overview
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a concise summary of the available information on the mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. While comprehensive biological data on this specific compound is limited in publicly accessible literature, this document synthesizes the current understanding of its potential pharmacological role and its established utility in medicinal chemistry.
Executive Summary
This compound is a chiral amine that has been identified as a potential selective serotonin reuptake inhibitor (SSRI).[1] This proposed mechanism suggests its potential for development as an antidepressant or anxiolytic agent. However, its predominant and well-documented application is as a key chiral building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] Due to the proprietary nature of early-stage drug development, detailed in-vivo and in-vitro data, including binding affinities, efficacy, and comprehensive experimental protocols for this specific molecule, are not widely available.
Hypothesized Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).[1] As a selective serotonin reuptake inhibitor (SSRI), it is proposed to bind to SERT, blocking the reabsorption of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
The general signaling pathway for an SSRI is depicted below:
Quantitative Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data for this compound, such as binding affinities (Ki, IC50) for the serotonin transporter or efficacy (EC50) in functional assays. This information is likely proprietary to organizations that have synthesized or evaluated the compound for therapeutic potential.
Experimental Protocols
Detailed experimental protocols for assessing the mechanism of action of this compound are not publicly available. However, standard methodologies for characterizing a potential SSRI would include:
-
Radioligand Binding Assays: To determine the binding affinity of the compound for the serotonin transporter (SERT), as well as for other monoamine transporters (e.g., dopamine transporter (DAT) and norepinephrine transporter (NET)) to establish selectivity. A typical protocol would involve incubating varying concentrations of the test compound with cell membranes expressing the transporter of interest and a specific radioligand.
-
In Vitro Reuptake Assays: To measure the functional inhibition of serotonin reuptake. This is often performed using synaptosomes or cultured cells that express SERT. The assay quantifies the uptake of radiolabeled serotonin in the presence and absence of the test compound to determine its IC50 value.
-
In Vivo Microdialysis: In animal models, microdialysis in specific brain regions (e.g., hippocampus, prefrontal cortex) can be used to measure extracellular serotonin levels following administration of the compound, providing evidence of its in vivo target engagement.
The general workflow for screening a potential SSRI is outlined below:
Application in Pharmaceutical Synthesis
The primary established role of this compound is as a chiral intermediate in organic synthesis.[2] Its stereospecificity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability and brain penetration of the final compound, making it a valuable starting material for CNS drug discovery programs.[2]
Conclusion
This compound is a compound of interest due to its potential as a selective serotonin reuptake inhibitor. While its direct therapeutic application is not yet established, its hypothesized mechanism of action aligns with a well-understood class of antidepressant and anxiolytic drugs. The lack of public data on its biological activity underscores the gap between its use as a synthetic tool and its characterization as a potential therapeutic agent. Its principal current value lies in its role as a specialized chiral building block for the creation of novel CNS-active compounds. Further research and disclosure of preclinical data would be necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Chiral Building Block with Undisclosed Potential
Despite its availability from various chemical suppliers, a comprehensive review of scientific literature reveals a significant lack of detailed public information on the synthesis, biological activity, and specific applications of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. This chiral amine is primarily cataloged as a building block for research and development, particularly in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its structural features, however, suggest potential utility in the development of novel therapeutic agents, particularly those targeting the central nervous system.
This technical guide aims to provide a summary of the available information on this compound, drawing inferences from the broader context of fluorinated phenethylamines and chiral synthesis. Due to the absence of specific published studies on this compound, this review will focus on its chemical properties, potential synthetic routes based on analogous compounds, and the predicted impact of its structural motifs on pharmacological activity.
Chemical and Physical Properties
A compilation of data from various chemical suppliers provides the fundamental properties of this compound. While experimental data such as melting point, boiling point, and density are not consistently reported across sources, the core chemical identifiers are well-established.
| Property | Value | Source |
| CAS Number | 1309598-68-2 | Multiple Suppliers |
| Molecular Formula | C₈H₁₀ClF₂N | Multiple Suppliers |
| Molecular Weight | 193.62 g/mol | Multiple Suppliers |
| Synonyms | (S)-alpha-Methyl-2,6-difluorobenzylamine hydrochloride | Multiple Suppliers |
| SMILES | C--INVALID-LINK--N.Cl | PubChem |
| InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | PubChem |
Synthesis and Chirality
The defining characteristic of this compound is its chirality, with the (S)-enantiomer specified. The synthesis of enantiomerically pure amines is a critical aspect of modern medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
While no specific, detailed experimental protocol for the synthesis of this exact compound is publicly available in peer-reviewed literature, the general approaches to synthesizing chiral α-methylbenzylamines are well-documented. These methods often involve either the resolution of a racemic mixture or an asymmetric synthesis.
A potential logical workflow for its synthesis, based on common organic chemistry principles, is outlined below.
Caption: A potential asymmetric synthesis route to the target compound.
Alternatively, a resolution-based method could be employed.
Caption: A plausible resolution-based synthesis of the title compound.
Potential Biological Activity and Applications
The biological activity of this compound has not been reported in the scientific literature. However, its structural similarity to other biologically active phenethylamines suggests potential areas of interest for researchers.
The phenethylamine backbone is a common scaffold in many psychoactive compounds and central nervous system (CNS) active drugs. The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is very strong and can block sites of metabolism, potentially increasing the half-life of a drug.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier.
-
Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing how the molecule interacts with biological targets.
Given these general principles, this compound and its derivatives could be investigated for activity at various CNS receptors, such as serotonin, dopamine, and norepinephrine transporters and receptors. The 2,6-difluoro substitution pattern is of particular interest as it can induce significant conformational changes and alter the pKa of the amine group, which can have a profound impact on biological activity.
Future Directions
The lack of public data on this compound presents an opportunity for further research. Key areas for investigation would include:
-
Development and publication of a detailed and optimized synthesis protocol. This would be of significant value to the medicinal chemistry community.
-
Pharmacological profiling. Screening this compound and its derivatives against a panel of CNS targets would be a logical first step in identifying any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) studies. The synthesis and evaluation of analogs with different substitution patterns on the phenyl ring or modifications to the ethylamine side chain could provide valuable insights into the key structural features required for any observed biological activity.
An In-depth Technical Guide to (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a stereocenter and a difluorinated phenyl ring, make it a valuable synthon for the development of highly specific and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for the treatment of neuropathic pain and inflammatory diseases. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
Chiral amines are fundamental components of a vast array of pharmaceuticals, with their specific stereochemistry often being crucial for biological activity and safety. Among these, this compound has garnered significant attention as a key intermediate in the synthesis of complex drug molecules. The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide delves into the history, synthesis, and application of this important chiral amine.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride | N/A |
| Molecular Formula | C₈H₁₀ClF₂N | N/A |
| Molecular Weight | 193.62 g/mol | N/A |
| CAS Number | 1217473-52-3, 1309598-68-2 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% | N/A |
History and Discovery
While a singular definitive "discovery" paper for this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the broader development of chiral synthesis methodologies and the increasing use of fluorinated motifs in drug design. Patents dating back to the late 1980s describe processes for producing related phenylalkylamines, indicating a growing interest in this class of compounds for pharmaceutical applications. The specific (S)-enantiomer with the 2,6-difluoro substitution pattern likely gained prominence with the advancement of asymmetric synthesis techniques, particularly enzymatic resolutions and asymmetric catalysis, which made its efficient and scalable production feasible. Its value as a building block became evident as researchers sought to synthesize novel kinase inhibitors with improved potency and selectivity.
Synthesis and Manufacturing
The synthesis of this compound with high enantiomeric purity is crucial for its use in pharmaceutical development. Asymmetric synthesis, particularly through enzymatic kinetic resolution or asymmetric reduction of a corresponding ketone, is the preferred method.
Asymmetric Synthesis via Transamination
One of the most efficient methods for producing chiral amines is through the use of ω-transaminase (ω-TA) enzymes. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity.
Experimental Protocol: Conceptual Asymmetric Synthesis using ω-Transaminase
The following protocol is a conceptual representation based on established methods for analogous compounds, as a specific detailed protocol for the title compound is not publicly available.
Objective: To synthesize (S)-1-(2,6-difluorophenyl)ethanamine from 1-(2,6-difluorophenyl)ethan-1-one.
Materials:
-
1-(2,6-difluorophenyl)ethan-1-one (prochiral ketone)
-
(S)-selective ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Hydrochloric acid (for salt formation)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, the buffer solution, PLP, and the (S)-selective ω-transaminase are combined.
-
The prochiral ketone, 1-(2,6-difluorophenyl)ethan-1-one, is dissolved in a minimal amount of a compatible organic solvent like DMSO and added to the reaction mixture.
-
The amine donor, isopropylamine, is added in excess to drive the reaction equilibrium towards the product.
-
The reaction mixture is incubated at an optimal temperature (typically 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by a suitable analytical technique, such as chiral HPLC or GC, to determine the conversion and enantiomeric excess of the product.
-
Once the reaction reaches completion, the mixture is basified to deprotonate the amine product.
-
The (S)-1-(2,6-difluorophenyl)ethanamine is extracted from the aqueous phase using an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent and the solvent is removed under reduced pressure.
-
The resulting free amine is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.
-
The this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Development
This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics. Two notable examples are detailed below.
BMS-986176/LX-9211: An Adaptor Protein-2 Associated Kinase 1 (AAK1) Inhibitor
BMS-986176, also known as LX-9211, is a potent and selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1) that has been investigated for the treatment of neuropathic pain.[1] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process involved in synaptic transmission and pain signaling.
Signaling Pathway:
AAK1 is involved in the regulation of the AP-2 complex, which is crucial for the endocytosis of various receptors at the neuronal synapse. By inhibiting AAK1, BMS-986176 is thought to modulate the signaling of pain-related receptors, thereby reducing the perception of neuropathic pain.
Caption: AAK1 signaling pathway and the inhibitory action of BMS-986176.
PF-06650833 (Zimlovisertib): An Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitor
PF-06650833, also known as Zimlovisertib, is a selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key enzyme in the inflammatory signaling cascade.[2] It has been investigated for the treatment of various inflammatory and autoimmune diseases.
Signaling Pathway:
IRAK4 is a critical component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. PF-06650833 inhibits the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of PF-06650833.
Quantitative Data Summary
The following tables summarize key quantitative data for the drug candidates synthesized using (S)-1-(2,6-difluorophenyl)ethanamine as a building block.
Table 1: Potency of BMS-986176/LX-9211
| Parameter | Value | Reference |
| AAK1 IC₅₀ | 2 nM | [3] |
| Efficacy in Rat Diabetic Neuropathic Pain Model | Paw withdrawal latency increase at 0.3 and 3 mg/kg | [3] |
Table 2: Potency of PF-06650833 (Zimlovisertib)
| Parameter | Value | Reference |
| IRAK4 IC₅₀ | 7 nM | [4] |
| Inhibition of LPS-induced TNF-α in human whole blood (IC₅₀) | 26 nM | N/A |
Conclusion
This compound is a testament to the advances in asymmetric synthesis and the strategic use of fluorination in modern drug discovery. Its role as a key chiral building block for potent and selective kinase inhibitors like BMS-986176 and PF-06650833 highlights its importance in developing novel therapeutics for challenging diseases. This technical guide provides a foundational understanding of this valuable compound, offering insights into its synthesis, properties, and applications that will be beneficial for researchers and scientists in the pharmaceutical industry. As drug development continues to demand highly specific and effective molecules, the utility of well-designed chiral synthons like this compound is set to grow.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
Spectroscopic Data and Analysis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine of interest in pharmaceutical development due to its potential as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of its structure and purity is paramount, necessitating comprehensive spectroscopic analysis. This guide provides a summary of predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, outlines standard experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | br s | 3H | -NH₃⁺ |
| ~7.5 | m | 1H | Ar-H (para) |
| ~7.2 | m | 2H | Ar-H (meta) |
| ~4.6 | q | 1H | -CH(NH₃⁺)- |
| ~1.6 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (dd) | Ar-C (ortho, C-F) |
| ~132 (t) | Ar-C (para) |
| ~115 (t) | Ar-C (ipso) |
| ~112 (dd) | Ar-C (meta) |
| ~45 | -CH(NH₃⁺)- |
| ~20 | -CH₃ |
Note: dd = doublet of doublets, t = triplet, q = quartet, m = multiplet, br s = broad singlet. Coupling constants (J) are not predicted here but would be critical for definitive assignment in experimental data.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, Broad | N-H stretch (amine salt) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1620, ~1590 | Medium-Strong | C=C stretch (aromatic) |
| ~1470 | Medium | C-H bend (aliphatic) |
| ~1240, ~1030 | Strong | C-F stretch |
| ~780 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 157.08 | [M]⁺ (molecular ion of the free base) |
| 142.06 | [M - CH₃]⁺ |
| 115.04 | [M - C₂H₄N]⁺ |
Note: The mass spectrum is predicted for the free base (S)-1-(2,6-difluorophenyl)ethanamine. The hydrochloride salt would not typically be observed directly in most mass spectrometry ionization techniques.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube to a final volume of ~0.6-0.7 mL. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire (zg30).
-
Set appropriate parameters, including spectral width, number of scans (e.g., 8-16), acquisition time (~2-4 seconds), and relaxation delay (~1-5 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set appropriate parameters, including a wider spectral width, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a suitable relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like amines.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable and strong signal for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and verification of a chemical compound using multiple spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis of a chemical compound.
In-Depth Technical Guide: Solubility and Stability of (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt with potential applications in pharmaceutical research and development. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability profile of this compound. Due to the limited availability of specific experimental data in public literature, this document presents detailed, industry-standard experimental protocols and illustrative data tables. These serve as a practical framework for researchers to generate and interpret data for this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine;hydrochloride |
| CAS Number | 1217473-52-3 |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| Structure | (S)-enantiomer |
Solubility Profile
The hydrochloride salt form of (S)-1-(2,6-difluorophenyl)ethanamine is expected to enhance its aqueous solubility compared to the free base, a critical attribute for many pharmaceutical applications. The solubility is anticipated to be pH-dependent due to the presence of the primary amine.
Illustrative Aqueous Solubility Data
The following table provides an example of how to present aqueous solubility data. The values are hypothetical and should be determined experimentally.
| Solvent System (at 25°C) | pH | Illustrative Solubility (mg/mL) |
| 0.1 M HCl | 1.2 | > 50 |
| Acetate Buffer | 4.5 | 25 - 50 |
| Phosphate Buffer | 6.8 | 10 - 25 |
| Purified Water | ~7.0 | 15 - 30 |
| Phosphate Buffer | 7.4 | 5 - 15 |
Illustrative Organic Solvent Solubility Data
This table illustrates potential solubility in common organic solvents. Actual values must be experimentally determined.
| Solvent (at 25°C) | Illustrative Solubility (mg/mL) | Classification |
| Methanol | > 100 | Very Soluble |
| Ethanol | 50 - 100 | Freely Soluble |
| Dichloromethane | 1 - 10 | Sparingly Soluble |
| Acetone | 10 - 30 | Soluble |
| Acetonitrile | 5 - 15 | Soluble |
| Ethyl Acetate | < 1 | Slightly Soluble |
| n-Heptane | < 0.1 | Practically Insoluble |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound
-
Volumetric flasks, glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
pH meter
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Solvents: Purified water, pH buffers (1.2, 4.5, 6.8, 7.4), and selected organic solvents.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant rate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.
-
For aqueous solutions, measure the pH of the remaining saturated solution.
-
Perform the experiment in triplicate for each solvent system.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Assessing the chemical stability of a drug candidate is a critical step in development. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Illustrative Forced Degradation Data
The following table presents hypothetical results from a forced degradation study. The extent of degradation and the number of degradation products should be determined experimentally.
| Stress Condition | Time | Illustrative % Degradation | Illustrative No. of Degradants |
| Hydrolytic | |||
| 0.1 M HCl, 60°C | 24 h | < 5% | 1 |
| Purified Water, 60°C | 24 h | < 2% | 0 |
| 0.1 M NaOH, 60°C | 8 h | 10 - 20% | 2 |
| Oxidative | |||
| 3% H₂O₂, RT | 24 h | 5 - 15% | 2 |
| Photolytic | |||
| ICH Option 1 Light Exposure | - | < 5% | 1 |
| Thermal | |||
| 80°C, Dry Heat | 48 h | < 2% | 0 |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Solvents: Purified water, acetonitrile, methanol
-
Calibrated oven, photostability chamber (ICH Q1B compliant)
-
HPLC-UV/DAD system, LC-MS system for peak identification
Procedure: A stock solution of the compound (e.g., 1 mg/mL) should be prepared. The study should include the compound in solution and as a solid.
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40°C) and collect samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction over time (e.g., up to 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Separately, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
A control sample should be protected from light.
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of any significant degradation products.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
The solubility and stability of this compound are fundamental parameters that dictate its development as a potential pharmaceutical agent. This guide provides the necessary experimental frameworks for researchers to systematically evaluate these properties. The equilibrium shake-flask method for solubility and a comprehensive forced degradation study for stability will yield the critical data required for formulation design, analytical method development, and regulatory submissions. While illustrative data has been provided, rigorous experimental work is essential to fully characterize this compound.
Methodological & Application
Application Notes and Protocols for Chiral Synthesis Using (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a valuable chiral building block in modern organic synthesis, particularly in the development of high-value active pharmaceutical ingredients (APIs). Its stereodefined structure, coupled with the presence of a difluorophenyl moiety, allows for the introduction of specific chirality and the modulation of physicochemical properties such as metabolic stability and binding affinity. These application notes provide detailed protocols for the use of this chiral amine in the synthesis of a key intermediate for a clinical-stage kinase inhibitor.
Application: Synthesis of a Chiral Amide Intermediate
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE is utilized as a key chiral synthon in the preparation of complex molecules. A prominent example is its application in the synthesis of Adaptor-Associated Kinase 1 (AAK1) inhibitors, such as BMS-986176/LX-9211, which are under investigation for the treatment of neuropathic pain. The amine serves as a crucial component for the construction of a chiral amide, a common structural motif in many biologically active compounds.
The primary application highlighted here is the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine to form a chiral acetamide derivative. This reaction serves as a foundational step in the multi-step synthesis of more complex drug candidates.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative N-acylation reaction of (S)-1-(2,6-difluorophenyl)ethanamine.
| Parameter | Value |
| Starting Material | (S)-1-(2,6-difluorophenyl)ethanamine |
| Acylating Agent | 2-Chloroacetyl chloride |
| Product | (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide |
| Yield | 95% |
| Enantiomeric Excess (ee%) | >99% (assumed from chiral starting material) |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to room temperature |
Experimental Protocols
This section provides a detailed methodology for the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine.
Protocol 1: Synthesis of (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide
This protocol details the N-acylation of the chiral amine with 2-chloroacetyl chloride to yield the corresponding chiral chloroacetamide, a versatile intermediate for further synthetic transformations.
Materials:
-
This compound
-
2-Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.5 equivalents) at room temperature.
-
Cool the resulting mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow for N-Acylation
The following diagram illustrates the general workflow for the synthesis of (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide.
Caption: General experimental workflow for the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine.
Application of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride in Medicinal Chemistry
Introduction
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. Its unique structural features, including the chiral amine and the difluorinated phenyl ring, make it an invaluable starting material for the development of potent and selective kinase inhibitors. The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. This document outlines the application of this compound in the synthesis of kinase inhibitors, providing detailed protocols and pharmacological data for researchers in drug discovery and development.
The primary application of this compound is in the synthesis of Anaplastic Lymphoma Kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) inhibitors.[1][2] These kinases are key targets in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC).[1][2] The (S)-enantiomer of the amine is crucial for the desired biological activity of the final inhibitor.[1]
Synthesis of Kinase Inhibitors
This compound serves as a key precursor for introducing the chiral (S)-1-(2,6-difluorophenyl)ethoxy moiety into the final inhibitor scaffold. This is typically achieved through a Mitsunobu reaction, where the corresponding alcohol, (S)-1-(2,6-difluorophenyl)ethanol, is coupled with a hydroxyl-substituted heterocyclic core. The hydrochloride salt of the amine can be readily converted to the free base and then to the alcohol for this reaction.
Experimental Workflow: Synthesis of a Crizotinib Analogue
The following diagram illustrates a representative synthetic workflow for a Crizotinib analogue, starting from this compound.
Key Experimental Protocol: Mitsunobu Reaction
This protocol describes the crucial coupling step to form the chiral ether linkage found in many ALK/c-Met inhibitors.
Materials:
-
(S)-1-(2,6-difluorophenyl)ethanol
-
5-bromo-3-hydroxy-2-nitropyridine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(2,6-difluorophenyl)ethanol (1.0 eq.), 5-bromo-3-hydroxy-2-nitropyridine (1.0 eq.), and triphenylphosphine (1.3 eq.) in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.3 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled intermediate, (R)-5-bromo-3-(1-(2,6-difluorophenyl)ethoxy)-2-nitropyridine.
Pharmacological Data
Derivatives synthesized using this compound are potent inhibitors of ALK and c-Met kinases. The following table summarizes the in vitro potency of Crizotinib, a structurally related inhibitor, against various cancer cell lines.
| Compound | Cell Line | Target(s) | IC50 (nM) | Reference |
| Crizotinib | H2228 | EML4-ALK | 37 | [3] |
| Crizotinib | H3122 | EML4-ALK | 35 | [3] |
| Crizotinib | GTL-16 | c-Met amplified | 8 | [4] |
| Crizotinib | MKN-45 | c-Met amplified | 10 | [4] |
| Fluoroethyl Crizotinib | H2228 | EML4-ALK | 50-100 | [1] |
Signaling Pathways
ALK and c-Met are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. Inhibitors derived from this compound block these pathways.
ALK Signaling Pathway
The following diagram illustrates the EML4-ALK fusion protein signaling pathway, which is constitutively active in certain cancers.
c-Met Signaling Pathway
The diagram below shows the c-Met signaling pathway, activated by its ligand, Hepatocyte Growth Factor (HGF).
Conclusion
This compound is a cornerstone chiral building block for the synthesis of a significant class of anticancer agents. Its application in the development of ALK and c-Met inhibitors has paved the way for effective targeted therapies. The provided protocols and data serve as a valuable resource for medicinal chemists and drug development professionals working in this area. Further exploration of this scaffold may lead to the discovery of next-generation kinase inhibitors with improved efficacy and resistance profiles.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progression and expansion of ALK inhibitors against NSCLC: A dual target approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET tyrosine kinase inhibitor crizotinib (PF-02341066) shows differential antitumor effects in non-small cell lung cancer according to MET alterations [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a valuable chiral building block in modern medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a primary amine and a difluorinated phenyl ring, makes it a critical component in the asymmetric synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of potential therapeutic agents.
Application Notes
The primary application of this compound lies in its role as a chiral synthon, introducing a specific stereocenter into a target molecule. This is of paramount importance in drug development, as the biological activity of a drug is often dependent on its stereochemistry. The (S)-configuration at the ethylamine moiety can impart selective binding to biological targets, leading to improved efficacy and reduced off-target effects.[1]
The difluorinated phenyl group is another key feature. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa. These attributes are highly desirable in the optimization of lead compounds.
This chiral building block is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The primary amine serves as a versatile handle for various chemical transformations, most notably amide bond formation, allowing for its incorporation into a wide array of molecular scaffolds.
Key Synthetic Applications:
-
Asymmetric Synthesis: Introduction of a chiral center in multi-step syntheses of complex molecules.[1]
-
Medicinal Chemistry: Used in structure-activity relationship (SAR) studies to probe the impact of the difluorophenyl and chiral amine moieties on biological activity.[1]
-
Drug Development: A key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the areas of oncology and inflammatory diseases.
Physicochemical and Supplier Data
A summary of key physicochemical properties and representative supplier information is provided in the tables below.
| Property | Value |
| CAS Number | 1309598-68-2 |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in an inert gas at room temperature. |
| Supplier | Purity | Available Quantities |
| Shanghai Aladdin Biochemical Technology Co., LTD | 97.0% | Inquiry for various quantities |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg |
| Shanghai Nianxing Industrial Co., Ltd | 97.0% | Check for availability |
Experimental Protocols
The following section provides a detailed, generalized protocol for the coupling of this compound with a carboxylic acid to form a chiral amide. This reaction is fundamental to the application of this building block in drug discovery.
Protocol 1: Parallel Amide Coupling for Library Synthesis
This protocol is adapted for a 96-well plate format, suitable for the rapid synthesis of a library of amide analogs for screening purposes.
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
96-well reaction block with sealing mat
-
Multi-channel pipette
-
Orbital shaker
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the respective 0.2 M carboxylic acid stock solution (0.02 mmol).
-
Add 100 µL of the 0.2 M HATU stock solution to each well (0.02 mmol).
-
Add 100 µL of the 0.4 M DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Extraction:
-
After 16 hours, quench the reactions by adding 200 µL of deionized water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well.
-
Shake the block vigorously for 5 minutes and then allow the layers to separate.
-
Carefully transfer the organic (top) layer to a new 96-well plate.
-
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Analysis:
-
The resulting solutions containing the amide products can be analyzed by LC-MS to confirm product formation and assess purity.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: General schematic of an amide coupling reaction.
Caption: Experimental workflow for parallel amide synthesis.
Caption: Logical relationships of the chiral building block's features.
References
Application Notes: (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride in the Development of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a valuable chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereospecificity and the presence of the difluorophenyl moiety make it a critical component for creating potent and selective drug candidates, particularly in the realm of kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the chiral amine provides a key anchor point for building molecular complexity.
This document provides detailed application notes and protocols for the use of this compound and structurally related chiral amines in the development of APIs, using the potent and selective pan-Trk inhibitor, Larotrectinib, as a representative example.
Case Study: Larotrectinib (A Pan-Trk Kinase Inhibitor)
Larotrectinib (marketed as Vitrakvi®) is a highly selective inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). While the commercial synthesis of Larotrectinib utilizes a (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate, its discovery and development underscore the importance of chiral difluorophenyl-containing amine scaffolds in targeting specific kinases. These notes will, therefore, focus on the principles and protocols applicable to the synthesis and mechanism of action of such kinase inhibitors.
Biological Activity and Mechanism of Action
Larotrectinib is designed to inhibit the ATP-binding site of Trk kinases.[1] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (which encode for Trk receptors) with other genes. These fusion events result in constitutively active Trk fusion proteins that drive tumor growth and proliferation. By blocking the kinase activity of these aberrant proteins, Larotrectinib effectively halts downstream signaling pathways responsible for cell growth and survival.[2]
The high selectivity of Larotrectinib for Trk kinases over other kinases minimizes off-target effects, leading to a more favorable safety profile.[3][4]
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the inhibitory activity of Larotrectinib against Trk kinases and its selectivity over other kinases.
| Kinase Target | IC50 (nM) | Reference |
| TRKA | < 20 | [2] |
| TRKB | < 20 | [2] |
| TRKC | < 20 | [2] |
| TNK2 | 576 | [3] |
Note: Lower IC50 values indicate greater potency. The data demonstrates Larotrectinib's potent and selective inhibition of the Trk kinase family.
Signaling Pathway
The signaling pathway affected by Larotrectinib is crucial for cell proliferation and survival. The diagram below illustrates the mechanism of action of Larotrectinib in inhibiting the Trk signaling pathway.
Caption: Larotrectinib inhibits the constitutively active TRK fusion protein, blocking downstream signaling pathways.
Experimental Protocols
The synthesis of kinase inhibitors like Larotrectinib often involves a key amide bond formation step. The following is a generalized protocol for the coupling of a chiral amine, such as (S)-1-(2,6-difluorophenyl)ethanamine, with a carboxylic acid-bearing heterocyclic core, a common motif in kinase inhibitors.
Protocol: Amide Coupling via Acyl Chloride
This protocol describes the formation of an amide bond between (S)-1-(2,6-difluorophenyl)ethanamine and a generic heterocyclic carboxylic acid.
Materials:
-
This compound
-
Heterocyclic carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Acyl Chloride Formation:
-
To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) or TEA (2.5 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a target API using a chiral amine building block.
Caption: A generalized workflow for the synthesis of an API via amide coupling.
Conclusion
This compound and related chiral difluorophenyl amines are pivotal building blocks in modern medicinal chemistry. Their application in the synthesis of targeted therapies, exemplified by the development of the pan-Trk inhibitor Larotrectinib, highlights their potential in creating highly potent and selective APIs. The protocols and data presented herein provide a foundational guide for researchers and scientists working on the development of next-generation therapeutics.
References
Application Notes and Protocols for the Crystallization of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride, a chiral building block often utilized in the synthesis of active pharmaceutical ingredients (APIs). The following methods are based on general principles for the purification of chiral amine hydrochlorides and are intended as a starting point for process development and optimization.
Introduction
Crystallization is a critical purification step in the manufacturing of pharmaceutical intermediates and APIs. For chiral compounds such as this compound, a well-designed crystallization process is essential for isolating the desired enantiomer with high purity and in a suitable crystalline form. The protocols outlined below describe two common crystallization techniques: cooling crystallization and antisolvent crystallization. The selection of the appropriate method and solvent system is crucial for achieving high yield and purity.
General Considerations for Solvent Selection
The choice of solvent is paramount for a successful crystallization. For amine hydrochlorides, polar protic solvents such as alcohols are often good primary solvents. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For antisolvent crystallization, a solvent in which the compound is highly soluble is paired with a miscible antisolvent in which the compound is poorly soluble.
Note: The following protocols are generalized and will likely require optimization for specific scales and purity requirements. It is recommended to perform small-scale solubility studies to identify the optimal solvent or solvent system.
Crystallization Protocols
Two primary methods for the crystallization of this compound are presented below: Cooling Crystallization and Antisolvent Crystallization.
Protocol 1: Cooling Crystallization from a Single Solvent
This method is suitable when a solvent is identified that shows a significant difference in the solubility of the compound at high and low temperatures. Alcohols such as isopropanol or ethanol are good starting points for screening.
Experimental Protocol:
-
Dissolution: In a suitable reactor, charge the crude this compound and the selected solvent (e.g., isopropanol). A typical starting ratio is 5-10 mL of solvent per gram of crude material.
-
Heating: Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution. This is typically near the boiling point of the solvent.
-
Clarification (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.
-
Cooling and Crystallization: Cool the solution slowly and in a controlled manner to induce crystallization. A suggested cooling profile is from the dissolution temperature to 0-5 °C over 2-4 hours. Slower cooling rates generally favor the formation of larger, more well-defined crystals.
-
Maturation: Hold the resulting slurry at the final temperature for a period of 1-3 hours with gentle stirring to allow for complete crystallization.
-
Isolation: Isolate the crystalline product by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization
This technique is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" to reduce the solubility and induce crystallization.
Experimental Protocol:
-
Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle heating.
-
Antisolvent Addition: Slowly add a miscible antisolvent (e.g., methyl tert-butyl ether (MTBE), toluene, or heptane) to the stirred solution. The addition rate should be controlled to maintain a state of slight supersaturation.
-
Crystallization: The addition of the antisolvent will cause the product to crystallize out of solution. The temperature can be maintained or slowly lowered to further decrease solubility.
-
Maturation: After the antisolvent addition is complete, stir the slurry for 1-2 hours to ensure complete crystallization.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of the antisolvent or a mixture of the solvent and antisolvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes the target parameters for the crystallization of this compound. These values are indicative and should be confirmed by experimental analysis.
| Parameter | Cooling Crystallization (Target) | Antisolvent Crystallization (Target) |
| Solvent System | Isopropanol | Methanol / MTBE |
| Dissolution Temp. | ~80 °C | 25-40 °C |
| Crystallization Temp. | 0-5 °C | 20-25 °C |
| Yield | > 85% | > 90% |
| Purity (HPLC) | > 99.5% | > 99.5% |
| Chiral Purity (ee%) | > 99.8% | > 99.8% |
Visualizations
The following diagrams illustrate the experimental workflows for the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
The Pivotal Role of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride in Advancing CNS Drug Discovery through Structure-Activity Relationship Studies
For Immediate Release
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Its unique structural features, including the difluorinated phenyl ring and the chiral ethylamine side chain, make it an invaluable scaffold for conducting detailed structure-activity relationship (SAR) studies. These investigations are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates targeting complex enzymes such as β-secretase 1 (BACE1) and γ-secretase, both of which are implicated in the pathology of Alzheimer's disease.
The strategic incorporation of the (S)-1-(2,6-difluorophenyl)ethanamine moiety allows researchers to systematically explore the chemical space around a core pharmacophore. By modifying various substituents on this scaffold, chemists can elucidate the key molecular interactions that govern a compound's biological activity. This iterative process of synthesis and biological evaluation is fundamental to the rational design of new drugs.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in SAR studies involving this compound and its analogs, with a focus on the inhibition of BACE1 and the modulation of γ-secretase.
Application Notes
The 2,6-difluoro substitution on the phenyl ring of this compound offers several advantages in drug design. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the amine group, influencing its binding characteristics. The (S)-chirality at the ethylamine side chain is often crucial for specific interactions with the chiral binding pockets of target enzymes.
In the context of BACE1 inhibition, the primary amine of this building block can be readily derivatized to form various functional groups, such as amides, that can interact with the catalytic aspartate residues in the active site of the enzyme. SAR studies often focus on modifying the group acylated to the amine to optimize interactions with the different subsites (S1, S2, S3, etc.) of the BACE1 active site.
For γ-secretase modulators, the chiral amine scaffold can be incorporated into more complex molecules that allosterically bind to the γ-secretase complex. The SAR exploration in this area typically involves modifications to other parts of the molecule to fine-tune the modulatory effect, aiming to selectively reduce the production of the toxic amyloid-β 42 (Aβ42) peptide.
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR data for a series of BACE1 inhibitors built upon the (S)-1-(2,6-difluorophenyl)ethanamine scaffold. This data is illustrative and serves as a template for presenting quantitative results from SAR studies.
| Compound ID | R Group (Modification) | BACE1 IC50 (nM) | Aβ42 Cellular Assay IC50 (nM) |
| 1a | Acetyl | 5000 | >10000 |
| 1b | Phenylacetyl | 1500 | 3500 |
| 1c | 3,5-Difluorophenylacetyl | 50 | 120 |
| 1d | Thiophene-2-carbonyl | 800 | 1800 |
| 1e | Pyridine-3-carbonyl | 650 | 1500 |
| 1f | (R)-2-Phenylpropanoyl | 250 | 600 |
| 1g | (S)-2-Phenylpropanoyl | 75 | 180 |
Caption: Table illustrating the impact of modifying the acyl group on the BACE1 inhibitory activity of compounds derived from (S)-1-(2,6-difluorophenyl)ethanamine.
Experimental Protocols
General Synthesis Protocol for Amide Derivatives of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE
This protocol describes a standard procedure for the synthesis of amide analogs for SAR studies.
Materials:
-
This compound
-
Desired carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL), add DIPEA (3.0 mmol) and PyBOP (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
BACE1 Inhibition Assay Protocol (FRET-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate peptide (e.g., containing the Swedish mutation sequence)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Add 2 µL of the diluted test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 18 µL of BACE1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (pre-diluted in assay buffer).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Aβ42 Secretion Assay Protocol (ELISA-based)
This protocol describes a cell-based assay to measure the effect of compounds on the production of Aβ42.
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Human Aβ42 ELISA kit
-
Plate reader for absorbance measurement
Procedure:
-
Seed HEK293-APPsw cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of medium containing the test compounds or DMSO (vehicle control).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the conditioned medium from each well.
-
Quantify the concentration of secreted Aβ42 in the conditioned medium using a human Aβ42 ELISA kit according to the manufacturer's instructions.
-
Determine the percent reduction of Aβ42 secretion for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: General workflow for SAR studies of BACE1 inhibitors.
These detailed notes and protocols provide a comprehensive framework for utilizing this compound in SAR studies aimed at the discovery and optimization of novel CNS drug candidates. The systematic application of these methodologies will undoubtedly accelerate the development of new treatments for devastating neurodegenerative diseases.
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride as a reagent in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride as a versatile reagent in modern organic synthesis. This chiral amine serves as a valuable building block and resolving agent, particularly in the development of high-purity active pharmaceutical ingredients (APIs).[1][2] Its unique structural features, including the difluorophenyl moiety, make it a significant tool in medicinal chemistry for creating fluorinated analogs of drug candidates, especially those targeting the central nervous system or possessing anti-inflammatory properties.
Chiral Resolution of Racemic Carboxylic Acids
This compound is a highly effective chiral resolving agent for the separation of enantiomers of racemic carboxylic acids. This technique is based on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. This method is particularly relevant for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen, where one enantiomer typically exhibits the desired therapeutic activity.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of (±)-ibuprofen using (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE. The hydrochloride salt is typically converted to the free base in situ or prior to the resolution.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation of the (S)-1-(2,6-difluorophenyl)ethanamine free base:
-
Dissolve this compound in deionized water.
-
Add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is basic (pH > 10).
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the (S)-amine free base.
-
-
Formation of Diastereomeric Salts:
-
Dissolve racemic ibuprofen (1.0 eq) in methanol at an elevated temperature.
-
In a separate flask, dissolve the (S)-1-(2,6-difluorophenyl)ethanamine free base (0.5 eq) in methanol.
-
Slowly add the amine solution to the ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation of the (S)-Ibuprofen-(S)-Amine Salt:
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol.
-
The solid obtained is the diastereomeric salt of (S)-ibuprofen and (S)-1-(2,6-difluorophenyl)ethanamine.
-
-
Recovery of (S)-Ibuprofen:
-
Suspend the isolated diastereomeric salt in water and add 2 M HCl until the solution is acidic (pH < 2).
-
Extract the liberated (S)-ibuprofen with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield enantiomerically enriched (S)-ibuprofen.
-
-
Recovery of (R)-Ibuprofen:
-
The filtrate from step 3, containing the more soluble (R)-ibuprofen-(S)-amine salt, can be treated in a similar manner to recover (R)-ibuprofen.
-
Data Presentation:
| Parameter | Value |
| Starting Material | Racemic Ibuprofen |
| Resolving Agent | (S)-1-(2,6-difluorophenyl)ethanamine |
| Solvent | Methanol |
| Theoretical Yield of (S)-Ibuprofen | 50% |
| Expected Enantiomeric Excess (e.e.) of (S)-Ibuprofen | >95% (after recrystallization) |
Logical Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
Application as a Chiral Auxiliary in Asymmetric Synthesis
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. The chiral amine is temporarily incorporated into an achiral substrate to form a chiral intermediate. The steric and electronic properties of the difluorophenyl group can then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently removed and potentially recycled.
Conceptual Experimental Workflow: Asymmetric Alkylation
This protocol outlines a conceptual workflow for the use of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative.
Procedure:
-
Formation of the Chiral Amide:
-
React the carboxylic acid with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride.
-
React the acyl chloride with (S)-1-(2,6-difluorophenyl)ethanamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the chiral amide.
-
-
Diastereoselective Alkylation:
-
Cool the solution of the chiral amide to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a chiral enolate.
-
Add an alkylating agent (e.g., an alkyl halide). The bulky difluorophenyl group of the chiral auxiliary will direct the electrophile to attack from the less hindered face of the enolate.
-
-
Removal of the Chiral Auxiliary:
-
After the reaction is complete, the chiral auxiliary can be removed by hydrolysis (acidic or basic) to yield the enantiomerically enriched carboxylic acid.
-
Expected Outcome:
| Parameter | Expected Result |
| Diastereomeric Ratio (d.r.) | High (e.g., >95:5) |
| Enantiomeric Excess (e.e.) of Product | High (e.g., >90%) |
Diagram of Asymmetric Induction:
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Disclaimer: The provided protocols are intended as a guide and are based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.
References
High-performance liquid chromatography (HPLC) analysis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the development and execution of a High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. The protocols are based on established principles for the chiral separation of analogous fluorinated and amine compounds.
Introduction
This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method is necessary to determine the enantiomeric excess (e.e.) and overall purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for such chiral separations.[2][3] This document outlines a recommended HPLC method, including the necessary protocols and data presentation formats.
Recommended HPLC Method
The proposed method leverages a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability in the separation of enantiomers.[3] Given the fluorinated phenyl structure of the analyte, a fluorinated stationary phase could also be considered as an alternative for achieving unique selectivity.[4][5]
Chromatographic Conditions
A summary of the recommended starting conditions for the HPLC analysis is provided in the table below. Optimization of these parameters may be necessary to achieve the desired resolution and run time.
| Parameter | Recommended Condition |
| Column | Chiralpak® IA or a similar amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
-
Preparation Procedure:
-
Measure 800 mL of n-Hexane into a 1 L solvent reservoir.
-
Add 200 mL of Isopropanol to the same reservoir.
-
Add 1 mL of Diethylamine to the mixture.
-
Mix the solution thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
-
Sample Preparation
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.
-
Follow steps 1.2 to 1.4 from the standard solution preparation.
-
-
Filtration:
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
-
HPLC System Setup and Operation
-
System Equilibration:
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention times of the (S)- and potential (R)-enantiomers.
-
Inject the sample solution to determine the enantiomeric purity.
-
It is recommended to perform injections in triplicate to ensure reproducibility.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.
Quantitative Data Summary
| Sample ID | Enantiomer | Retention Time (min) | Peak Area | Area % | Enantiomeric Excess (e.e.) % |
| Standard | (S)-enantiomer | ||||
| (R)-enantiomer | |||||
| Sample 1 | (S)-enantiomer | ||||
| (R)-enantiomer | |||||
| Sample 2 | (S)-enantiomer | ||||
| (R)-enantiomer |
Enantiomeric Excess (e.e.) % is calculated as: [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer))] * 100
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Development and Validation Logic
Caption: Logical flow for the development and validation of the HPLC method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: The main strategies for synthesizing chiral amines like this compound are:
-
Asymmetric Reductive Amination: This is a direct method where 2',6'-difluoroacetophenone is reacted with an amine source in the presence of a chiral catalyst to stereoselectively form the desired (S)-enantiomer.[1][2]
-
Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent, such as a derivative of tartaric acid.[3][4] This method is based on the differential solubility of the resulting diastereomeric salts.[3]
-
Biocatalytic Reductive Amination: This approach utilizes enzymes, such as reductive aminases (RedAms), to catalyze the asymmetric amination of 2',6'-difluoroacetophenone, often with high enantioselectivity and under mild reaction conditions.[5][6]
Q2: Which factors most significantly impact the yield and enantioselectivity in the asymmetric reductive amination route?
A2: Key factors influencing the success of asymmetric reductive amination include:
-
Catalyst and Ligand Purity: The chemical and enantiomeric purity of the catalyst and chiral ligand are critical. Impurities can poison the catalyst or promote non-selective side reactions.[7]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and the stability of the transition states.[7]
-
Pressure (for hydrogenations): In catalytic hydrogenations, the pressure of hydrogen gas can influence the reaction rate and selectivity.
Q3: What are the common challenges encountered during the chiral resolution of 1-(2,6-difluorophenyl)ethanamine?
A3: Common issues in chiral resolution include:
-
Poor Crystal Formation: Difficulty in obtaining well-defined crystals of the diastereomeric salt. This can sometimes be addressed by screening different solvents or by seeding the solution with a small crystal of the desired salt.[8]
-
Low Diastereomeric Purity: The precipitated salt may not be diastereomerically pure, requiring multiple recrystallizations which can significantly lower the overall yield.
-
Inefficient Liberation of the Free Amine: Incomplete reaction with the base during the liberation step can lead to loss of the desired product.
Q4: Can biocatalysis be applied to the synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE?
A4: Yes, biocatalysis, specifically using reductive aminases (RedAms) or transaminases, is a very promising method for the synthesis of fluorinated chiral amines.[5][9] These enzymatic methods can offer high conversion rates and excellent enantioselectivity (>90% conversion and 85-99% ee have been reported for similar substrates).[5]
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Reductive Amination
If you are experiencing low yields in the asymmetric reductive amination of 2',6'-difluoroacetophenone, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst has been stored and handled under an inert atmosphere to prevent deactivation by air or moisture.[7] Verify the catalyst loading; too low a concentration may result in incomplete conversion.[7] |
| Poor Imine Formation | The formation of the imine intermediate is crucial. For some systems, the addition of a dehydrating agent or performing the reaction in a setup that allows for water removal (e.g., Dean-Stark apparatus) can be beneficial. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature, pressure (if applicable), and reaction time. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal endpoint. |
| Reagent Purity | Use high-purity starting materials and solvents. Impurities in the 2',6'-difluoroacetophenone or the amine source can lead to side reactions and lower the yield. |
| Product Inhibition | The product amine can sometimes inhibit the catalyst. If suspected, consider strategies like in-situ product removal or using a higher catalyst loading. |
Troubleshooting Workflow for Low Yield
Issue 2: Low Enantioselectivity (ee)
Low enantiomeric excess is a common problem in asymmetric synthesis. The following guide provides potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Impure Chiral Ligand/Catalyst | The enantiomeric purity of the chiral source is paramount. Verify the ee of the ligand or catalyst before use.[7] |
| Sub-optimal Temperature | Enantioselectivity is often temperature-dependent. Try running the reaction at a lower temperature, which can favor the formation of one diastereomeric transition state over the other.[7] |
| Incorrect Solvent Choice | The solvent can significantly influence the chiral induction. Perform a solvent screen to identify the optimal medium for your reaction.[7] |
| Background Uncatalyzed Reaction | A non-selective background reaction can lower the overall ee. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature or catalyst loading. |
| Racemization of Product | The product amine may racemize under the reaction or work-up conditions. Check the stability of the product under the experimental conditions. |
Troubleshooting Workflow for Low Enantioselectivity
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination (General Procedure)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
2',6'-Difluoroacetophenone
-
Ammonium source (e.g., ammonia, ammonium acetate)
-
Chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral phosphine ligand)[10][11]
-
Hydrogen source (e.g., hydrogen gas, formic acid)
-
Anhydrous solvent (e.g., methanol, trifluoroethanol)[12]
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a suitable pressure reactor with the chiral catalyst and the chiral ligand (if not pre-formed).
-
Add the anhydrous solvent, followed by 2',6'-difluoroacetophenone and the ammonium source.
-
Seal the reactor and purge with the hydrogen source (if using H₂ gas, pressurize to the desired pressure).
-
Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by an appropriate analytical method (e.g., GC, HPLC).
-
Upon completion, cool the reactor to room temperature and carefully release the pressure.
-
Quench the reaction mixture and work up appropriately (e.g., extraction with an organic solvent).
-
The crude product is then purified (e.g., by column chromatography).
-
To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent.
-
Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Chiral Resolution using (-)-Di-p-toluoyl-L-tartaric Acid
This protocol outlines a general procedure for the resolution of racemic 1-(2,6-difluorophenyl)ethanamine.
Materials:
-
Racemic 1-(2,6-difluorophenyl)ethanamine
-
(-)-Di-p-toluoyl-L-tartaric acid
-
Suitable solvent for crystallization (e.g., methanol, ethanol)
-
Base for liberation of the free amine (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic 1-(2,6-difluorophenyl)ethanamine (1.0 equivalent) in a minimal amount of a warm suitable solvent. In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.[8]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be cooled further in an ice bath.[8]
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.[8]
-
Liberation of the (S)-Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10) to liberate the free amine.[8]
-
Extract the liberated amine with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Hydrochloride Salt Formation: Follow step 8 and 9 from Protocol 1 to form and isolate the hydrochloride salt.
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral Amines
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Advantages | Disadvantages |
| Asymmetric Reductive Amination | 70 - 95[2] | 90 - >99[2] | High atom economy, direct route. | Catalyst cost and sensitivity. |
| Chiral Resolution | < 50 (per enantiomer)[13] | >99 (after recrystallization) | Well-established, reliable. | Theoretical maximum yield of 50% for one enantiomer, can be labor-intensive. |
| Biocatalytic Reductive Amination | >90[5] | 85 - 99[5] | High selectivity, mild conditions, environmentally friendly. | Enzyme availability and stability can be a concern for some substrates. |
Table 2: Influence of Reaction Parameters on Asymmetric Reductive Amination
| Parameter | Effect on Yield | Effect on Enantioselectivity | General Recommendation |
| Temperature | Generally increases with temperature. | Often decreases at higher temperatures.[7] | Start at a lower temperature and gradually increase if the reaction rate is too slow. |
| Catalyst Loading | Increases with higher loading up to a point. | Can decrease at very high or very low loadings.[7] | Typically 0.1 to 1 mol% is a good starting point. |
| Solvent Polarity | Varies depending on the specific catalytic system. | Highly dependent on the catalyst-substrate interaction. | A solvent screen is recommended for optimization.[7] |
| Hydrogen Pressure | Higher pressure usually increases the reaction rate. | Can have a complex effect; optimization is often required. | A pressure between 10 and 50 bar is a common starting range. |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the reductive amination of 2,6-difluoroacetophenone. Potential impurities include:
-
Unreacted starting materials: 2,6-difluoroacetophenone.
-
The opposite enantiomer: (R)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE.
-
Byproducts of the reduction: The corresponding alcohol, 1-(2,6-difluorophenyl)ethanol, formed by the reduction of the ketone starting material.[1]
-
Over-alkylation products: Di-alkylation of the amine, though less common with bulky substrates.
-
Residual solvents from the reaction and workup.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with amine salts. It occurs when the compound separates from the solution as a liquid phase rather than a solid. Here are several strategies to address this:
-
Slow down the cooling process: Allow the solution to cool to room temperature gradually before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Reduce the concentration: Your solution may be too saturated. Add a small amount of the hot solvent to the mixture to decrease the concentration.
-
Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol) at an elevated temperature, and then slowly add a "bad" solvent (an anti-solvent, e.g., diethyl ether, hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Q3: I am having difficulty removing the (R)-enantiomer. What purification techniques are most effective for chiral separation?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective methods for separating enantiomers.[2][3]
-
Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs) are often successful for separating chiral amines.[3] You may need to screen different columns and mobile phases to find the optimal conditions.
-
Chiral SFC: SFC is often faster and uses less solvent than HPLC, making it a preferred method for chiral separations in many pharmaceutical labs.[4][5] Crown ether-based or polysaccharide-based CSPs can be effective for primary amines.[4]
Q4: What are suitable recrystallization solvents for this compound?
A4: Finding the ideal recrystallization solvent often requires some experimentation. Good starting points for amine hydrochlorides include:
-
Single solvents: Isopropanol (IPA), ethanol, methanol, or acetonitrile.
-
Solvent mixtures (solvent/anti-solvent):
-
Isopropanol/Diethyl ether
-
Ethanol/Diethyl ether
-
Methanol/Methyl tert-butyl ether (MTBE)
-
Acetonitrile/Toluene
-
The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" | Solution is too concentrated or cooled too quickly. | Add more of the hot solvent to decrease saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider using a solvent/anti-solvent system. |
| No crystals form upon cooling | Solution is too dilute; supersaturation has not been reached. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor recovery of the compound | Too much solvent was used; the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not effective at excluding the specific impurity. | Try a different recrystallization solvent or solvent system. Consider a multi-step purification, such as recrystallization followed by a chromatographic method if impurities are persistent. |
Chiral Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen a variety of CSPs (e.g., polysaccharide-based, cyclofructan-based).[2][3] Optimize the mobile phase by adjusting the solvent ratio and the type and concentration of additives (e.g., trifluoroacetic acid, diethylamine).[2] |
| Poor peak shape (tailing) | Strong interaction between the basic amine and acidic sites on the silica support of the column. | Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[3] |
| Irreproducible retention times | Column not properly equilibrated; changes in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general starting protocol. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Also, test solvent/anti-solvent systems.
-
Dissolution: In a flask, add the crude this compound and the chosen "good" solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-solvent: While the solution of the compound in the "good" solvent is still warm, slowly add the "bad" solvent (anti-solvent) dropwise with stirring until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® IA, IB, or IC).[3]
-
Mobile Phase Screening:
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm or a wavelength appropriate for the compound.
-
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the chromatogram for the separation of the two enantiomers.
-
Optimization: If separation is not optimal, adjust the ratio of the solvents in the mobile phase and/or screen other chiral columns and mobile phase additives.
Visualizations
References
Technical Support Center: Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a structured question-and-answer format.
Issue 1: Low Yield of the Desired Amine
Q: My reaction is resulting in a low yield of (S)-1-(2,6-difluorophenyl)ethanamine. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to the reductive amination of 2',6'-difluoroacetophenone. The primary competing side reaction is the reduction of the starting ketone to 1-(2,6-difluorophenyl)ethanol. Incomplete imine formation or suboptimal reaction conditions can also contribute to poor yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Reduction of Ketone to Alcohol | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can readily reduce both the ketone and the intermediate imine. Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion. Alternatively, a two-step process where the imine is formed first, followed by the addition of NaBH₄, can minimize alcohol formation. |
| Incomplete Imine Formation | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The reaction can also be driven to completion by removing water azeotropically. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. For catalytic asymmetric reductive amination, the choice of catalyst and ligand is crucial. For instance, ruthenium-based catalysts like Ru(OAc)₂((S)-binap) have shown high efficiency in similar reactions.[1] |
| Catalyst Inactivation | Ensure the catalyst is not deactivated by impurities in the starting materials or solvents. Use of high-purity reagents and inert atmosphere techniques is recommended. |
Issue 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my (S)-1-(2,6-difluorophenyl)ethanamine is low. How can I improve the stereoselectivity of the reaction?
A: Achieving high enantioselectivity in asymmetric synthesis is a common challenge. The choice of chiral catalyst or auxiliary, as well as reaction conditions, plays a pivotal role.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Ineffective Chiral Catalyst/Auxiliary | The selection of the chiral source is paramount. For asymmetric reductive amination, various chiral ligands and catalysts have been developed. Chiral SPINOL-derived borophosphates have demonstrated high enantioselectivity (up to 98% ee) in the amination of ketones.[2] For syntheses involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. A systematic study of the temperature profile is recommended. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step. Screen a variety of solvents to find the optimal one for your catalytic system. |
| Incorrect Stoichiometry | The ratio of substrate to catalyst and ligand can impact enantioselectivity. Fine-tuning these ratios is often necessary for optimal results. |
Issue 3: Presence of Impurities
Q: My final product is contaminated with side products. What are the common impurities and how can I minimize their formation and remove them?
A: Besides the alcohol byproduct from ketone reduction, other impurities can arise from side reactions.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation and Purification |
| 1-(2,6-difluorophenyl)ethanol | Reduction of the starting 2',6'-difluoroacetophenone. | Use a selective reducing agent like NaBH(OAc)₃. This impurity can often be removed by column chromatography or by converting the desired amine to its hydrochloride salt, which may have different solubility properties. |
| N-(1-(2,6-difluorophenyl)ethyl)-1-(2,6-difluorophenyl)ethanamine (Dimer) | Reaction of the newly formed primary amine with another molecule of the imine intermediate. | This is a form of over-alkylation. Using a large excess of the ammonia source can minimize this side reaction. Purification can be achieved by column chromatography. |
| Unreacted Imine Intermediate | Incomplete reduction of the imine. | Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion. The imine is often less stable than the amine and may be hydrolyzed during aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the asymmetric synthesis of this compound?
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2',6'-difluoroacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF). Add a chiral amine source, such as (S)-α-methylbenzylamine (1.1 eq) if using a chiral auxiliary approach, or an ammonia source like ammonium acetate if using a chiral catalyst. If necessary, add a dehydrating agent like molecular sieves. Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS).
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) for the asymmetric reduction step. Introduce the reducing agent. For catalytic asymmetric hydrogenation, a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand) is used under a hydrogen atmosphere.[3] For stoichiometric reduction, a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst is added.
-
Workup and Purification: After the reaction is complete, quench the reaction carefully (e.g., with water or a mild acid). Extract the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude amine can be purified by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. The resulting this compound salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Q2: How can I analyze the enantiomeric purity of my product?
A2: The enantiomeric excess (ee) of (S)-1-(2,6-difluorophenyl)ethanamine can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This typically involves derivatizing the amine with a chiral or achiral reagent to form diastereomers that can be separated on a chiral stationary phase column.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2',6'-difluoroacetophenone and the resulting amine are likely to be irritants. Reducing agents like sodium borohydride are flammable and react with water to produce hydrogen gas.
-
Reactions: Conduct the reaction in a well-ventilated fume hood. Reactions under pressure (hydrogenation) must be performed with appropriate safety equipment and procedures.
-
Workup: Quenching of the reducing agent can be exothermic and may release flammable gases. Add quenching agents slowly and with cooling.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and troubleshooting of this compound.
Caption: Synthetic pathway for (S)-1-(2,6-difluorophenyl)ethanamine HCl.
Caption: Troubleshooting workflow for the synthesis of the target amine.
References
Technical Support Center: Optimization of Reaction Conditions for (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
Disclaimer: The following technical guide is based on general principles of asymmetric synthesis and reaction optimization for chiral amines. The specific experimental protocols and troubleshooting advice provided are intended as a starting point for the synthesis of (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride and will likely require further optimization for this specific target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chiral amines via asymmetric transfer hydrogenation.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: Monitor the reaction progress by TLC or GC/LC-MS. If the starting material (2,6-difluoroacetophenone) is not fully consumed, consider extending the reaction time or increasing the reaction temperature.
-
Catalyst Inactivity: The catalyst may be deactivated by impurities in the reagents or solvent. Ensure all materials are of high purity and that solvents are anhydrous. The catalyst loading might also be insufficient; a slight increase could improve the conversion.
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Sub-optimal Reaction Conditions: The choice of solvent, base, and hydrogen source can significantly impact the reaction rate. A screening of these parameters is recommended.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions. Consider milder work-up procedures.
Q2: The enantiomeric excess (% ee) of my product is poor. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is critical. Consider these points:
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Catalyst and Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. The choice of the metal precursor and the ligand is crucial. Screening different chiral ligands is often necessary.
-
Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity.
-
Base: The nature and stoichiometry of the base can affect both the rate and the enantioselectivity of the reaction.
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Purity of Reagents: Trace impurities can sometimes act as catalyst poisons or interfere with the chiral induction. Ensure high purity of all reagents and solvents.
Q3: The reaction is not reproducible. What are the likely sources of this variability?
A3: Lack of reproducibility is a common challenge in asymmetric catalysis. Key areas to investigate include:
-
Atmosphere Control: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used.
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Reagent Quality: Inconsistent quality of reagents, especially the catalyst, ligand, and base, from batch to batch can lead to variable results.
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Precise Measurement: Ensure accurate and consistent measurement of all reagents, particularly the catalyst and ligand.
-
Stirring and Temperature Control: Inconsistent stirring or temperature fluctuations can affect the reaction kinetics and selectivity.
Hypothetical Data on Reaction Optimization
The following table summarizes a hypothetical optimization study for the asymmetric transfer hydrogenation of 2,6-difluoroacetophenone.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | % ee (S) |
| 1 | [RuCl₂(p-cymene)]₂ (0.5) | (S,S)-TsDPEN (1.1) | K₂CO₃ (2.0) | Isopropanol | 80 | 24 | 85 | 92 |
| 2 | [RuCl₂(p-cymene)]₂ (0.5) | (S,S)-TsDPEN (1.1) | KOH (2.0) | Isopropanol | 80 | 18 | 95 | 94 |
| 3 | [RuCl₂(p-cymene)]₂ (0.5) | (S,S)-TsDPEN (1.1) | t-BuOK (2.0) | Isopropanol | 80 | 12 | >99 | 91 |
| 4 | [RuCl₂(p-cymene)]₂ (0.5) | (S,S)-TsDPEN (1.1) | KOH (2.0) | Isopropanol | 60 | 24 | 92 | 96 |
| 5 | [RuCl₂(p-cymene)]₂ (0.25) | (S,S)-TsDPEN (0.55) | KOH (2.0) | Isopropanol | 60 | 36 | 88 | 95 |
| 6 | [RhCl₂(Cp)]₂ (0.5) | (S,S)-TsDPEN (1.1) | HCOONa (5.0) | H₂O | 40 | 24 | 98 | 97 |
| 7 | [IrCl₂(Cp)]₂ (0.5) | (S,S)-TsDPEN (1.1) | HCOONa (5.0) | H₂O | 40 | 20 | >99 | 98 |
Exemplary Experimental Protocol
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2,6-difluoroacetophenone.
Materials:
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2,6-Difluoroacetophenone
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[RuCl₂(p-cymene)]₂ (or other suitable metal precursor)
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(S,S)-TsDPEN (or other suitable chiral ligand)
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Potassium hydroxide (KOH)
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Anhydrous isopropanol
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
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In a separate flask, dissolve 2,6-difluoroacetophenone (1 mmol) and potassium hydroxide (2 mmol) in anhydrous isopropanol (5 mL).
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Transfer the substrate solution to the catalyst solution via cannula.
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Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 24 hours), monitoring the progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl until the pH is acidic.
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Remove the isopropanol under reduced pressure.
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Add water and extract the aqueous layer with diethyl ether (3 x 20 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(2,6-difluorophenyl)ethanol.
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The crude alcohol can then be converted to the corresponding amine and subsequently to the hydrochloride salt through established methods (e.g., via an azide intermediate or a Mitsunobu reaction followed by hydrolysis, and finally treatment with HCl).
Visualizations
Caption: Synthetic route to the target molecule.
Caption: A general workflow for optimizing the reaction conditions.
Caption: A decision tree for troubleshooting common issues.
Technical Support Center: Crystallization of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
Troubleshooting Guide
Crystallization is a critical step for obtaining pure this compound. Below are common issues encountered during the crystallization process and potential solutions.
Problem 1: The compound oils out instead of crystallizing.
Oiling out, or the formation of a liquid phase instead of solid crystals, is a common issue, particularly with amine salts. This occurs when the compound separates from the solution at a temperature above its melting point in the solvent system.
Possible Solutions:
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Solvent System Modification: The choice of solvent is crucial. Experiment with a mixture of a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which it is less soluble). This can help to control the supersaturation level.
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Slower Cooling: Allow the solution to cool to room temperature slowly. If no crystals form, transfer the solution to an ice bath or refrigerator. A controlled, slow cooling rate promotes the formation of well-defined crystals over oiling out.
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Seeding: Introducing a seed crystal (a small, pure crystal of the desired compound) to the slightly cooled, saturated solution can induce crystallization and prevent oiling.
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Concentration Adjustment: Highly concentrated solutions are more prone to oiling out. Try diluting the solution slightly before cooling.
Problem 2: No crystals form, even after extended cooling.
This issue typically arises from either the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal nucleation.
Possible Solutions:
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Increase Supersaturation:
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Evaporation: Gently evaporate some of the solvent to increase the concentration of the compound.
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Anti-Solvent Addition: Slowly add an anti-solvent to the solution to decrease the compound's solubility.
-
-
Induce Nucleation:
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.
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-
Purity of Reagents: Ensure the starting materials are of high purity, as impurities can significantly interfere with the crystallization process.
Problem 3: The crystal yield is very low.
A low yield can be attributed to several factors, including incomplete crystallization or loss of product during isolation.
Possible Solutions:
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Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
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Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of crystallized product.
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Washing Technique: When washing the isolated crystals, use a minimal amount of ice-cold crystallization solvent to remove impurities without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a crystallization solvent system for this compound?
Q2: How can I form the hydrochloride salt in situ for crystallization?
If you have the free amine, you can form the hydrochloride salt directly in the crystallization vessel. Dissolve the (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) with stirring. The hydrochloride salt should precipitate out. This method can sometimes lead directly to crystalline material, or the crude salt can be isolated and recrystallized.
Q3: My crystals are very fine needles. How can I obtain larger crystals?
The formation of fine needles is often a result of rapid crystallization. To encourage the growth of larger crystals, slow down the crystallization process. This can be achieved by:
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Slower Cooling: Insulate the crystallization flask to slow the rate of cooling.
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Using a Solvent System with Higher Solubility: A slightly better solvent system will slow down the rate of crystal formation.
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Reducing the Degree of Supersaturation: Use a slightly larger volume of solvent.
Q4: Are there any known stability issues with this compound?
Fluorinated amines can sometimes be susceptible to degradation. It is good practice to store the compound in a cool, dry place, protected from light.
Experimental Protocol: General Crystallization of an Amine Hydrochloride
This is a general protocol that can be adapted for the crystallization of this compound. Optimization of solvents and temperatures will likely be necessary.
Materials:
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Crude this compound
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Crystallization solvent(s) (e.g., isopropanol, ethanol, water, diethyl ether)
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Heating source (e.g., hot plate with oil bath or heating mantle)
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Crystallization flask with a condenser
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Filtration apparatus (e.g., Büchner funnel and flask)
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Vacuum source
Procedure:
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Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent or solvent mixture.
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Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
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Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, you can try to induce it by scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual impurities from the mother liquor.
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Drying: Dry the crystals under vacuum to remove any remaining solvent.
Quantitative Data Summary
Due to the lack of specific experimental data in the public domain for the crystallization of this compound, a table of quantitative data cannot be provided at this time. Researchers should perform solvent screening and optimization experiments to determine the ideal conditions. A template for recording such data is provided below.
| Experiment ID | Solvent System (Ratio) | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Yield (%) | Crystal Morphology |
| 001 | Isopropanol | 80 | 0-5 | ||
| 002 | Ethanol/Water (9:1) | 75 | 0-5 | ||
| 003 | Methanol/MTBE (1:1) | 60 | 0-5 | ||
| 004 | Acetonitrile | 80 | 0-5 |
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for crystallization.
Technical Support Center: Large-Scale Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the large-scale synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis and purification of this compound.
Asymmetric Reductive Amination / Hydrogenation
Q1: My asymmetric hydrogenation of 2,6-difluoroacetophenone is sluggish or incomplete. What are the potential causes and solutions?
A1: Several factors can lead to slow or incomplete hydrogenation. Here's a systematic approach to troubleshooting:
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Catalyst Activity:
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Cause: The catalyst may have been deactivated by exposure to air or moisture. Many asymmetric hydrogenation catalysts are air-sensitive.
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Solution: Ensure all manipulations of the catalyst are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
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Hydrogen Pressure:
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Cause: Insufficient hydrogen pressure can lead to slow reaction rates.
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Solution: Increase the hydrogen pressure within the safe limits of your reactor. Consult literature for optimal pressure ranges for your specific catalyst system.
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Solvent Purity:
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Cause: Impurities in the solvent, such as water or peroxides, can poison the catalyst.
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Solution: Use anhydrous, degassed solvents.
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Substrate Purity:
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Cause: Impurities in the 2,6-difluoroacetophenone starting material can inhibit the catalyst.
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Solution: Purify the starting material by distillation or chromatography if necessary.
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Q2: The enantiomeric excess (ee%) of my (S)-1-(2,6-difluorophenyl)ethanamine is lower than expected. How can I improve it?
A2: Achieving high enantioselectivity is a critical challenge. Consider the following:
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Catalyst and Ligand Choice:
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Cause: The chosen chiral ligand may not be optimal for this specific substrate.
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Solution: Screen a variety of chiral ligands. For sterically hindered ketones like 2,6-difluoroacetophenone, ligands with specific steric and electronic properties may be required.
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Reaction Temperature:
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Cause: Higher temperatures can sometimes decrease enantioselectivity.
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Solution: Lower the reaction temperature. This may require longer reaction times.
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Solvent Effects:
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Cause: The polarity and coordinating ability of the solvent can influence the chiral induction.
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Solution: Experiment with different solvents. Protic solvents like methanol or ethanol are common, but aprotic solvents may also be effective with certain catalysts.
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Q3: I'm observing side products in my reductive amination reaction. What are they and how can I minimize them?
A3: A common side product is the corresponding alcohol from the reduction of the ketone starting material.
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Cause: Reduction of the ketone before imine formation. This is more common with stronger reducing agents like sodium borohydride.
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Solution:
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Allow sufficient time for the imine to form before adding the reducing agent.
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Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
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The use of a Lewis acid, such as titanium(IV) isopropoxide, can facilitate imine formation and may help to favor the desired reaction pathway.
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Hydrochloride Salt Formation and Purification
Q4: My this compound salt is not precipitating or is forming an oil.
A4: This is a common issue during salt formation and purification.
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Solvent Choice:
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Cause: The amine hydrochloride salt may be too soluble in the chosen solvent.
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Solution: Use a less polar solvent or a solvent mixture. Isopropanol, ethyl acetate, or mixtures with ethers like MTBE are often good choices for precipitating hydrochloride salts.
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Water Content:
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Cause: The presence of water can increase the solubility of the salt and lead to oiling out.
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Solution: Use anhydrous solvents and HCl sources (e.g., HCl gas or a solution of HCl in an anhydrous solvent like isopropanol or dioxane).
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Temperature:
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Cause: The temperature may be too high, keeping the salt in solution.
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Solution: Cool the solution after adding HCl to induce precipitation.
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Q5: The purity of my final hydrochloride salt is not meeting specifications. What purification strategies can I employ?
A5: Recrystallization is the most common method for purifying amine hydrochloride salts.
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Solvent System:
-
Solution: A good recrystallization solvent system will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures. Common systems include isopropanol/water, ethanol/ethyl acetate, or methanol/MTBE.
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-
Impurity Profile:
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Cause: If the impurity has similar solubility to the product, a single recrystallization may not be sufficient.
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Solution:
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Consider a second recrystallization from a different solvent system.
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An acid-base workup of the free amine before salt formation can remove neutral or acidic impurities.
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Treatment with activated carbon can remove colored impurities.
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Data Presentation
The following tables summarize representative quantitative data for the synthesis of chiral amines, which can be used as a starting point for process optimization.
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst/Ligand System | Substrate/Catalyst Ratio | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee% (S) |
| RuCl₂[(S)-BINAP]₂/NEt₃ | 1000:1 | 50 | 50 | 12 | >99 | 95 |
| [Rh(COD)₂]BF₄/(S,S)-f-Binaphane | 500:1 | 20 | 25 | 24 | 98 | 97 |
| Ir/phosphine-phosphoramidite | 1000:1 | 60 | 40 | 16 | >99 | 99 |
Table 2: Reductive Amination Conditions
| Amine Source | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% (S) |
| NH₄OAc | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 85 | >98 |
| NH₃/Ti(OiPr)₄ | H₂/Pd-C | Methanol | 50 | 24 | 90 | Racemic |
| Benzylamine | NaBH₃CN | Methanol | 25 | 8 | 92 | N/A |
Experimental Protocols
The following are representative experimental protocols for the large-scale synthesis of this compound. These should be adapted and optimized for specific equipment and safety considerations.
Protocol 1: Asymmetric Hydrogenation of 2,6-Difluoroacetophenone
Materials:
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2,6-Difluoroacetophenone
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[RuCl₂((S)-BINAP)]₂
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Triethylamine (NEt₃)
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Methanol (anhydrous, degassed)
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Hydrogen gas (high purity)
Procedure:
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To a suitable pressure reactor, charge 2,6-difluoroacetophenone and anhydrous, degassed methanol.
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In a separate glovebox, prepare a solution of the ruthenium catalyst and triethylamine in methanol.
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Transfer the catalyst solution to the reactor under an inert atmosphere.
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Seal the reactor and purge several times with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
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Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
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Monitor the reaction progress by HPLC or GC for the disappearance of the starting material.
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Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
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Filter the reaction mixture to remove the catalyst.
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The resulting solution of (S)-1-(2,6-difluorophenyl)ethanamine in methanol can be used directly in the salt formation step.
Protocol 2: Hydrochloride Salt Formation and Purification
Materials:
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Solution of (S)-1-(2,6-difluorophenyl)ethanamine in methanol (from Protocol 1)
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Anhydrous HCl (e.g., as a solution in isopropanol or as a gas)
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Isopropanol (IPA)
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Methyl tert-butyl ether (MTBE)
Procedure:
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Concentrate the methanolic solution of the amine under reduced pressure.
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Dissolve the crude amine in isopropanol.
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Slowly add a solution of anhydrous HCl in isopropanol to the stirred amine solution. The hydrochloride salt should begin to precipitate.
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Stir the resulting slurry at room temperature for several hours to ensure complete precipitation.
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Filter the solid product and wash with cold isopropanol, followed by MTBE.
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Dry the this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C).
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For further purification, the salt can be recrystallized from a suitable solvent system, such as isopropanol/water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of (S)-1-(2,6-difluorophenyl)ethanamine HCl.
Caption: Troubleshooting logic for large-scale synthesis challenges.
Stability issues of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride in solution
Technical Support Center: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a primary amine salt, it is susceptible to degradation under certain conditions.
Q2: What is the expected stability of this compound in aqueous solutions at different pH levels?
A2: Generally, amine hydrochloride salts are more stable in acidic to neutral pH conditions.[1][2] In alkaline solutions, the free amine is regenerated, which can be more susceptible to oxidative degradation.[3][4] It is crucial to maintain the pH of the solution within a range that ensures the compound remains in its protonated, more stable salt form.[5][6]
Q3: How does temperature affect the stability of the solution?
A3: Elevated temperatures can accelerate the degradation of amine compounds in solution.[7][8] Thermal degradation can lead to the formation of impurities.[7] For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8 °C) and protected from light.
Q4: Is the compound susceptible to oxidation?
A4: Yes, primary amines can be susceptible to oxidation, which is a common degradation pathway.[3][4] This can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.[3][9] Degradation products may include N-oxides or hydroxylamines.[3] To minimize oxidation, it is advisable to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation pathways for primary amines like this compound include oxidation, deamination, and reactions with other components in the formulation.[3][4][9] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify the specific degradation products and pathways.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | pH of the solution is too high, causing the conversion of the hydrochloride salt to the less soluble free base. | Adjust the pH of the solution to a more acidic range (e.g., pH 3-6) using a suitable buffer.[1] |
| The concentration of the compound exceeds its solubility in the chosen solvent. | Dilute the solution or gently warm it to aid dissolution. Verify the solubility of the compound in your specific solvent system. | |
| Discoloration of the solution (e.g., turning yellow/brown) | Oxidative degradation of the amine.[12] | Prepare fresh solutions using degassed solvents. Store the solution under an inert atmosphere and protect it from light. Consider adding an antioxidant if compatible with your application. |
| Reaction with impurities in the solvent or container. | Use high-purity solvents and ensure containers are clean and inert. | |
| Loss of potency or appearance of unexpected peaks in chromatography | Chemical degradation of the compound. | Review storage conditions (temperature, light exposure).[11] Analyze the solution using a stability-indicating analytical method (e.g., HPLC-UV/MS) to identify degradation products.[13] |
| pH of the solution has shifted over time. | Measure and adjust the pH of the solution. Use a buffered system to maintain a stable pH.[14] |
Data Presentation
Table 1: Example Data on pH-Dependent Stability of this compound (1 mg/mL in aqueous buffer) at 25°C
| pH | % Remaining after 7 days | % Remaining after 30 days |
| 3.0 | 99.5% | 98.2% |
| 5.0 | 99.2% | 97.5% |
| 7.4 | 97.8% | 94.1% |
| 9.0 | 92.5% | 85.3% |
Table 2: Example Data on Temperature-Dependent Stability of this compound (1 mg/mL in pH 5.0 aqueous buffer)
| Temperature | % Remaining after 30 days |
| 4°C | 99.1% |
| 25°C | 97.5% |
| 40°C | 91.3% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh the desired amount of this compound.
-
Select a suitable solvent (e.g., deionized water, ethanol, or a buffer of a specific pH). For aqueous solutions, it is recommended to use a buffer to maintain a stable pH.
-
Add the solvent to the compound incrementally, with vortexing or sonication to aid dissolution.
-
If necessary, adjust the pH of the final solution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 2-8°C).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[10][11]
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[13][15]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Identification of Impurities in (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities can originate from the synthetic route or degradation. Based on common manufacturing processes for chiral amines, potential impurities include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2,6-difluoroacetophenone.
-
Intermediates: The corresponding imine intermediate from reductive amination.
-
Enantiomeric Impurity: The incorrect enantiomer, (R)-1-(2,6-difluorophenyl)ethanamine.
-
Byproducts: Secondary and tertiary amines resulting from over-alkylation during reductive amination.
-
Reagent Residues: Residual chiral resolving agents (e.g., tartaric acid, mandelic acid) or catalysts from asymmetric synthesis.[1][2]
-
-
Degradation Products:
-
Oxidation or hydrolysis products, although phenylethylamine hydrochlorides are generally stable.[3]
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the impurities listed above or a contaminant. A systematic approach is necessary for identification:
-
System Suitability Check: Ensure your HPLC system is performing correctly by checking for leaks, pressure fluctuations, and consistent retention times with a standard.[3][4]
-
Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to rule out contamination from the solvent or system.
-
Spiking: Spike your sample with known potential impurities (e.g., the starting ketone, the (R)-enantiomer) to see if the retention time of the unknown peak matches.
-
Mass Spectrometry (LC-MS): If the impurity is not identified by spiking, LC-MS analysis is the next step to determine the mass-to-charge ratio (m/z) of the unknown peak, providing information about its molecular weight.
-
NMR Spectroscopy: For definitive structural elucidation of an unknown impurity, isolation of the compound followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[5]
Q3: My chiral HPLC method is not separating the (S)- and (R)-enantiomers effectively. What can I do?
A3: Poor enantiomeric resolution can be due to several factors.[6][7] Consider the following troubleshooting steps:
-
Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for chiral amines.[2][7]
-
Mobile Phase Optimization:
-
Adjust the ratio of your organic modifier (e.g., isopropanol, ethanol) and hexane.
-
The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but may increase analysis time.
-
Temperature: Temperature can impact chiral recognition. Using a column oven for consistent temperature control is recommended. Experiment with different temperatures to find the optimal separation.
Q4: I am having trouble with peak tailing in my HPLC analysis. What could be the cause?
A4: Peak tailing for amine compounds is a common issue and can be caused by:
-
Secondary Interactions: The basic amine group can interact with residual silanol groups on the silica-based column packing. Adding a competitor base like triethylamine to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its life. Flushing the column or replacing it may be necessary.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks | No flow; Detector lamp off; No sample injected | Check pump, connections, and mobile phase levels.[3][4] Ensure detector lamp is on. Verify autosampler/injection valve operation. |
| Ghost Peaks | Contamination in injection system or column; Impure mobile phase | Run blank injections. Flush the injector and column. Use high-purity solvents. |
| Drifting Baseline | Column temperature fluctuation; Mobile phase not uniform; Contaminated detector cell | Use a column oven. Ensure mobile phase is well-mixed and degassed. Flush the detector cell. |
| Broad Peaks | Column contamination; Mismatched sample solvent and mobile phase; Column void | Flush or replace the column. Dissolve the sample in the mobile phase if possible.[] Replace the column. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the injector or column; Sample degradation | Use a deactivated liner and column. Consider derivatization of the amine. |
| Low Sensitivity | Leak in the system; Contaminated ion source | Check for leaks with an electronic leak detector. Clean the ion source. |
| Retention Time Shifts | Change in flow rate or temperature program; Column aging | Verify GC parameters. Condition or replace the column. |
| Mass Spectrum Issues | Air leak; High background | Find and fix leaks. Bake out the system to remove contaminants. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This is a general starting method and may require optimization.
-
Column: Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 263 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile impurities like residual solvents or starting materials.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and volatility.
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for identifying unknown impurities.[5]
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC or another suitable technique. Dissolve the purified impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: Acquire a suite of NMR experiments, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: The combination of these experiments will allow for the determination of the chemical structure of the impurity.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Potential sources of impurities.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantiomeric Excess Determination for (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the enantiomeric excess determination of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q1: I am not getting baseline separation of the enantiomers using a chiral HPLC column. What can I do?
A1: Achieving baseline resolution is critical for accurate ee determination. If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Solvent Composition: The ratio of the mobile phase components (e.g., hexane and isopropanol in normal phase) is a critical parameter. Systematically vary the percentage of the more polar solvent. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Column Temperature: Temperature can influence chiral recognition. Experiment with temperatures both above and below ambient to find the optimal condition.
-
Column Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. If optimization of the mobile phase and other parameters does not yield the desired separation, it may be necessary to screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Q2: My peaks are tailing in my chiral HPLC analysis. How can I improve the peak shape?
A2: Peak tailing is a common issue, especially with amine compounds, and can lead to inaccurate integration and ee values. Here are some potential causes and solutions:
-
Secondary Interactions: Amines can interact with acidic silanol groups on the silica support of the CSP. Adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can help to saturate these active sites and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong, compatible solvent as recommended by the column manufacturer.
-
Inappropriate Mobile Phase pH (for reversed-phase): If you are using a reversed-phase method, ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.
Q3: I am observing ghost peaks in my chromatogram. What is the source of these and how do I eliminate them?
A3: Ghost peaks are extraneous peaks that can interfere with the quantification of your enantiomers. Common sources include:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks in the chromatogram. Use high-purity, HPLC-grade solvents and fresh additives.
-
System Contamination: Carryover from previous injections can lead to ghost peaks. Implement a robust needle wash protocol and flush the system with a strong solvent between analyses.
-
Sample Solvent: If your sample is dissolved in a solvent stronger than the mobile phase, this can cause peak distortion and ghost peaks. Whenever possible, dissolve your sample in the mobile phase.
Q4: For GC analysis, is derivatization of 1-(2,6-DIFLUOROPHENYL)ETHANAMINE necessary?
A4: Yes, for GC analysis of primary amines, derivatization is highly recommended. Underivatized amines can exhibit poor peak shape and interact strongly with the stationary phase. Derivatization with a suitable reagent, such as trifluoroacetic anhydride (TFAA), will convert the amine into a more volatile and less polar amide, leading to improved chromatographic performance.
Q5: I am using an NMR with a chiral solvating agent (CSA) to determine the ee, but I am not seeing peak splitting. What should I do?
A5: The absence of peak splitting indicates that the chiral solvating agent is not effectively differentiating between the two enantiomers in the NMR environment. Here are some troubleshooting tips:
-
Concentration: The relative concentrations of your analyte and the CSA are crucial. Experiment with different molar ratios of CSA to analyte.
-
Solvent: The solvent can play a significant role in the diastereomeric interactions. Try different deuterated solvents.
-
Temperature: Lowering the temperature of the NMR experiment can sometimes enhance the interactions and lead to better peak separation.
-
Choice of CSA: Not all CSAs are effective for all chiral compounds. You may need to screen different types of CSAs to find one that interacts sufficiently with your analyte. The fluorine atoms on your compound may favor specific types of interactions.
Experimental Protocols
Below are representative experimental protocols for the determination of the enantiomeric excess of 1-(2,6-DIFLUOROPHENYL)ETHANAMINE. Note: These are starting points and may require optimization for your specific instrumentation and samples.
Chiral HPLC Method (Direct)
This method is a starting point for the direct separation of the enantiomers on a chiral stationary phase.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Neutralize with a molar equivalent of a suitable base if necessary to improve peak shape. |
Expected Outcome: The (S)- and (R)-enantiomers will be separated with distinct retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Chiral GC Method (Indirect, after Derivatization)
This method involves derivatization of the amine to a trifluoroacetamide followed by separation on an achiral column.
| Parameter | Recommended Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Derivatization Procedure | 1. Dissolve ~5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). 2. Add 100 µL of TFAA. 3. Heat at 60 °C for 30 minutes in a sealed vial. 4. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. 5. Reconstitute the residue in 1 mL of hexane. |
| GC Column | Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
Expected Outcome: The derivatized enantiomers will be separated as diastereomers. The ee is calculated from the integrated peak areas.
Data Presentation
The following table provides a template for presenting quantitative data from your experiments. The values provided are hypothetical and should be replaced with your experimental data.
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) - HPLC | e.g., 12.5 | e.g., 14.2 |
| Peak Area - HPLC | e.g., 995,000 | e.g., 5,000 |
| Resolution (Rs) - HPLC | - | e.g., > 1.5 |
| Retention Time (min) - GC (derivatized) | e.g., 10.8 | e.g., 11.2 |
| Peak Area - GC (derivatized) | e.g., 990,000 | e.g., 10,000 |
| Resolution (Rs) - GC | - | e.g., > 1.5 |
| Enantiomeric Excess (%) | e.g., 99.0% | - |
Visualizations
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination of this compound.
Troubleshooting Logic for Poor Peak Resolution in Chiral HPLC
Caption: Troubleshooting guide for optimizing chiral HPLC peak resolution.
Technical Support Center: Synthesis of (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key chiral intermediate.
Comparison of Cost-Effective Synthesis Methods
Two primary cost-effective strategies for the synthesis of (S)-1-(2,6-Difluorophenyl)ethanamine are Asymmetric Reductive Amination and Classical Chiral Resolution . The choice between these methods often depends on factors such as available equipment, cost of catalysts and resolving agents, and desired throughput.
| Metric | Asymmetric Reductive Amination | Chiral Resolution of Racemic Amine |
| Starting Material | 2,6-Difluoroacetophenone | Racemic 1-(2,6-Difluorophenyl)ethanamine |
| Theoretical Max. Yield | ~100% | 50% (without a racemization step)[1] |
| Key Reagents | Chiral catalyst (e.g., Ru- or Ir-based), reducing agent (e.g., H₂ or formate) | Chiral resolving agent (e.g., Tartaric acid derivative)[2] |
| Primary Advantage | Higher potential yield and atom economy. | Well-established, robust technology.[1] |
| Primary Disadvantage | Higher initial cost of chiral catalysts. | Lower theoretical yield, requires stoichiometric resolving agent. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Asymmetric Reductive Amination of 2,6-Difluoroacetophenone
Q1: The conversion of 2,6-difluoroacetophenone to the imine is low or incomplete. What are the possible causes and solutions?
A1:
-
Cause: Inadequate removal of water. The formation of the imine intermediate is a reversible condensation reaction where water is a byproduct.
-
Solution: Ensure the use of anhydrous solvents and reagents. Employ a Dean-Stark apparatus or add a drying agent (e.g., molecular sieves) to the reaction mixture to remove water as it is formed.
-
-
Cause: Steric hindrance from the ortho-fluoro substituents slowing down the reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive amine source, such as ammonium acetate.
-
Q2: The enantiomeric excess (ee) of the final (S)-amine is lower than expected.
A2:
-
Cause: Impurities in the catalyst or substrate.
-
Solution: Ensure the purity of the 2,6-difluoroacetophenone and the chiral catalyst. Recrystallize or purify the starting material if necessary.
-
-
Cause: Suboptimal reaction conditions (temperature, pressure, solvent).
-
Solution: Screen different solvents and temperatures. The presence of fluorine atoms can influence the electronic properties of the substrate and may require optimization of the reaction conditions compared to non-fluorinated analogues.
-
-
Cause: Catalyst deactivation.
-
Solution: Use a higher catalyst loading or perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Ensure all reagents and solvents are thoroughly degassed.
-
Q3: A significant amount of the corresponding alcohol (1-(2,6-difluorophenyl)ethanol) is formed as a byproduct.
A3:
-
Cause: The catalyst is promoting the reduction of the ketone starting material before imine formation is complete.
-
Solution: Separate the imine formation and reduction steps. First, ensure complete formation of the imine, and then add the reducing agent and catalyst. Alternatively, some biocatalytic methods using reductive aminases have shown that the choice of amine donor can influence the ratio of amine to alcohol product.[3]
-
Method 2: Chiral Resolution of Racemic 1-(2,6-Difluorophenyl)ethanamine
Q1: The diastereomeric salt does not precipitate from the solution.
A1:
-
Cause: The chosen solvent is too good at solvating the diastereomeric salt.
-
Solution: Experiment with different solvent systems. A mixture of polar and non-polar solvents can sometimes induce precipitation. Try cooling the solution to a lower temperature or slowly adding an anti-solvent.
-
-
Cause: The concentration of the amine and resolving agent is too low.
-
Solution: Concentrate the solution by removing some of the solvent under reduced pressure.
-
Q2: The yield of the resolved (S)-amine is very low (<< 50%).
A2:
-
Cause: Incomplete precipitation of the desired diastereomeric salt.
-
Solution: Allow for a longer crystallization time at a lower temperature. Seeding the solution with a small crystal of the desired diastereomeric salt can sometimes initiate crystallization.
-
-
Cause: The undesired diastereomeric salt is co-precipitating with the desired one.
-
Solution: Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine.
-
Q3: The enantiomeric excess of the resolved amine is poor after liberation from the diastereomeric salt.
A3:
-
Cause: Insufficient purity of the diastereomeric salt.
-
Solution: The key to successful chiral resolution is the difference in solubility between the two diastereomeric salts.[4] It is crucial to optimize the crystallization conditions (solvent, temperature, and concentration) to maximize this difference. Perform multiple recrystallizations of the salt until a constant optical rotation is achieved.
-
-
Cause: Racemization of the amine during the liberation step.
-
Solution: Use mild basic conditions (e.g., a saturated solution of sodium bicarbonate) to liberate the free amine from its salt. Avoid excessive heat or prolonged exposure to harsh acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
Q4: Which synthesis method is more cost-effective for large-scale production?
A4: For large-scale industrial production, asymmetric synthesis is often more cost-effective despite the higher initial cost of the catalyst. This is because it avoids the inherent 50% loss of material associated with classical resolution (unless an efficient racemization and recycling process for the undesired enantiomer is implemented).[1] The higher throughput and atom economy of asymmetric synthesis can lead to significant long-term cost savings.
Q5: How can I purify the final this compound salt?
A5: The hydrochloride salt can often be purified by recrystallization. Common solvents for the recrystallization of amine hydrochlorides include isopropanol, ethanol, or mixtures of an alcohol with an ether (e.g., isopropanol/diethyl ether) to induce precipitation. Washing the crude salt with a solvent in which it is sparingly soluble, such as cold acetone or diethyl ether, can also remove non-polar impurities.
Q6: Are there any specific safety precautions I should take when working with fluorinated compounds?
A6: Yes, fluorinated organic compounds can have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before use.
Q7: How is the hydrochloride salt of (S)-1-(2,6-difluorophenyl)ethanamine typically formed?
A7: The hydrochloride salt is typically formed by dissolving the purified free (S)-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride in the same or a compatible solvent. The HCl can be added as a gas or as a solution (e.g., HCl in diethyl ether). The salt will usually precipitate from the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 2,6-Difluoroacetophenone
This protocol is a representative procedure and may require optimization.
-
Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 2,6-difluoroacetophenone (1 equivalent) and ammonium acetate (1.5 to 2 equivalents) in an anhydrous solvent such as toluene or methanol. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Asymmetric Reduction: Cool the reaction mixture to the desired temperature (this will depend on the chosen catalyst, typically between room temperature and 80°C). Add the chiral ruthenium or iridium catalyst (e.g., a (S,S)-TsDPEN-Ru complex, typically 0.1-1 mol%). Pressurize the vessel with hydrogen gas (pressure will be catalyst-dependent, typically 10-50 atm) or add a hydrogen source like formic acid/triethylamine.
-
Work-up: Once the reaction is complete, carefully release the pressure. Filter the reaction mixture to remove the catalyst (if heterogeneous). Remove the solvent under reduced pressure.
-
Purification and Salt Formation: Dissolve the crude amine in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solution to obtain the free amine. For the hydrochloride salt, dissolve the purified amine in a minimal amount of a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Protocol 2: Chiral Resolution of Racemic 1-(2,6-Difluorophenyl)ethanamine
This protocol is a general procedure using a tartaric acid derivative as the resolving agent and will likely require optimization.[2][4]
-
Diastereomeric Salt Formation: Dissolve racemic 1-(2,6-difluorophenyl)ethanamine (1 equivalent) in a suitable solvent, such as methanol or ethanol, at an elevated temperature. In a separate flask, dissolve the chiral resolving agent, for example, (R,R)-tartaric acid or a derivative thereof (0.5 to 1.0 equivalent), in the same solvent, also with heating. Slowly add the resolving agent solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with the (R,R)-resolving agent is expected to be less soluble and will crystallize out. For complete precipitation, the flask can be placed in a refrigerator or freezer for several hours.
-
Isolation and Purification of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine can be improved by recrystallizing the diastereomeric salt from the same solvent system.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate). Add a base, such as 10% aqueous sodium hydroxide, until the pH is basic (pH > 10). The salt will dissolve as the free amine is liberated into the organic layer.
-
Extraction and Hydrochloride Salt Formation: Separate the organic layer and extract the aqueous layer a few more times with the same organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the free (S)-amine. Form the hydrochloride salt as described in the previous protocol.
Visualizations
References
Validation & Comparative
A Comparative Guide to (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in modern asymmetric synthesis, serving as catalysts and building blocks for the creation of enantiomerically pure molecules crucial for the pharmaceutical and agrochemical industries. Among these, (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride has emerged as a valuable chiral building block, particularly in the development of active pharmaceutical ingredients (APIs) where high enantiomeric purity is paramount.[1] This guide provides a comparative overview of this compound against other classes of chiral amines, focusing on their applications in asymmetric catalysis. Due to a lack of direct comparative experimental data for this compound in the public domain, this guide will focus on a qualitative comparison based on its structural features and the performance of analogous chiral amines in key asymmetric transformations.
Introduction to Chiral Amines in Asymmetric Catalysis
Chiral amines function as organocatalysts primarily through two major pathways: enamine and iminium ion catalysis.[2] In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. Conversely, in iminium ion catalysis, a chiral secondary or primary amine condenses with an α,β-unsaturated carbonyl to generate an electrophilic iminium ion.[2] The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral amine, which creates a chiral environment around the reactive center.
(S)-1-(2,6-Difluorophenyl)ethanamine is a chiral primary amine. Chiral primary amines have proven to be highly versatile and powerful catalysts in a wide range of enantioselective organic reactions and have often been shown to be complementary or even superior to their secondary amine counterparts.[3]
Structural Features of this compound
The structure of this compound offers several key features that can influence its role in asymmetric synthesis:
-
Chiral Center: The stereogenic center at the α-carbon to the amino group is responsible for inducing chirality in a reaction.
-
Primary Amine: The -NH2 group can participate in the formation of chiral imines, which are key intermediates in many asymmetric transformations.
-
Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its presence can influence the acidity of the N-H protons and the Lewis basicity of the nitrogen atom. This can, in turn, affect the reactivity and selectivity of catalytic cycles. The fluorine atoms also introduce steric bulk, which can play a crucial role in the stereochemical control of a reaction.
Comparison with Other Chiral Amines
While direct quantitative data for this compound is unavailable, we can infer its potential performance by comparing it to other well-established chiral amines in common asymmetric reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are highly successful organocatalysts for this transformation.
| Catalyst | Catalyst Type | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) |
| L-Prolinamide derivatives | Secondary Amine | 4-Nitrobenzaldehyde | Acetone | up to 80 | up to 46 | - |
| (1S,2S)-diphenyl-2-aminoethanol derived L-Prolinamide | Secondary Amine | Aromatic aldehydes | Acetone | high | up to 93 | - |
| (1S,2S)-diphenyl-2-aminoethanol derived L-Prolinamide | Secondary Amine | Aliphatic aldehydes | Acetone | high | >99 | - |
Table 1: Performance of Prolinamide-derived catalysts in the asymmetric aldol reaction.[4]
Based on its structure, (S)-1-(2,6-difluorophenyl)ethanamine could potentially be utilized as a precursor for chiral ligands or catalysts in metal-catalyzed aldol reactions, where its electronic and steric properties would influence the stereochemical outcome.
Asymmetric Michael Addition
The Michael addition is another crucial C-C bond-forming reaction. Chiral phenylethylamine-derived thiourea catalysts have shown high efficiency in this reaction.
| Aldehyde | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | 10 | 24 | 95 | 98 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | 48 | 85 | 92 |
| Propanal | trans-β-Nitrostyrene | 10 | 72 | 70 | 90 |
Table 2: Enantioselective Michael Addition Catalyzed by a Chiral Phenylethylamine-Derived Thiourea Catalyst.
Given that (S)-1-(2,6-difluorophenyl)ethanamine is a phenylethylamine derivative, it could be a suitable scaffold for the synthesis of novel bifunctional catalysts for Michael additions. The fluorine substitution could potentially enhance catalyst performance through electronic effects and by providing additional non-covalent interactions to stabilize the transition state.
Experimental Protocols
While a specific protocol for a reaction catalyzed by this compound is not available, a general procedure for a chiral amine-catalyzed reaction is provided below.
General Protocol for a Chiral Phenylethylamine-Derived Thiourea Catalyzed Michael Addition:
Materials:
-
Chiral phenylethylamine-derived thiourea catalyst (10 mol%)
-
Aldehyde (1.0 mmol)
-
Michael acceptor (1.2 mmol)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
Procedure:
-
To a stirred solution of the Michael acceptor in the anhydrous solvent at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), add the chiral thiourea catalyst.
-
After stirring for a few minutes, add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Catalytic Cycle of a Primary Amine in Asymmetric Synthesis
The following diagram illustrates a general catalytic cycle for an asymmetric reaction involving a chiral primary amine.
Caption: Generalized catalytic cycle for a chiral primary amine-catalyzed asymmetric reaction.
General Experimental Workflow for Asymmetric Synthesis
The workflow for a typical asymmetric synthesis experiment using a chiral amine catalyst is depicted below.
Caption: A typical experimental workflow for asymmetric synthesis using a chiral amine catalyst.
Conclusion
This compound is a promising chiral building block for the development of novel catalysts and ligands for asymmetric synthesis. Its unique electronic and steric properties, conferred by the difluorophenyl group, suggest its potential for high performance in various asymmetric transformations. While direct comparative data is currently lacking in the literature, the established success of other fluorinated and non-fluorinated phenylethylamine derivatives provides a strong rationale for its further investigation. Future studies detailing the catalytic activity of this compound and its derivatives are needed to fully elucidate its potential and allow for a quantitative comparison with existing chiral amines.
References
A Researcher's Guide to Chiral Resolving Agents in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides a comparative analysis of common resolving agents used in asymmetric synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal agent for a specific application.
The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a fundamental process in stereoselective synthesis. Since enantiomers possess identical physical properties, their direct separation is not feasible. The most common strategy involves the use of a chiral resolving agent to convert the enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.
The Principle of Diastereomeric Salt Formation
The cornerstone of classical resolution is the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. For instance, a racemic amine can be resolved using a chiral acid. The resulting diastereomeric salts will exhibit different solubilities in a given solvent, allowing one to crystallize preferentially. This less soluble salt is then separated by filtration, and the desired enantiomer is liberated from the salt, typically by treatment with an acid or base. The success of this method hinges on the choice of the resolving agent, the solvent system, and the crystallization conditions.
Performance Comparison of Common Resolving Agents for 1-Phenylethylamine
To illustrate the comparative performance of different resolving agents, this guide focuses on the resolution of racemic 1-phenylethylamine, a common substrate in such studies. The following table summarizes quantitative data from various experiments. It is important to note that the yield and enantiomeric excess are highly dependent on the specific experimental conditions.
| Chiral Resolving Agent | Racemic Substrate | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% (in a single crystallization)[1] |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90%[1] | >85%[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine* | Dichloromethane | 25%[1] | 98% (for (R,R)-enantiomer)[1] |
*Note: Data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in a laboratory setting. Below are representative protocols for the resolution of racemic 1-phenylethylamine using (S)-Mandelic Acid and L-Tartaric Acid.
Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic Acid
-
Ethanol
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.[1] For maximal crystal formation, the flask can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 10% NaOH solution until the solution is basic. This will liberate the (S)-1-phenylethylamine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-1-phenylethylamine with diethyl ether.[1]
-
Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent to yield the resolved (S)-1-phenylethylamine.[1]
-
Analysis: The enantiomeric excess of the obtained amine should be determined using an appropriate analytical technique such as chiral HPLC or polarimetry.[1]
Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-Tartaric Acid
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-tartaric acid in hot methanol. To this solution, add an equimolar amount of (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool to room temperature. The diastereomeric salt of (R)-1-phenylethylammonium L-tartrate will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Treat the diastereomeric salt with 10% aqueous NaOH to liberate the free amine.
-
Extraction: Extract the (R)-1-phenylethylamine using diethyl ether.
-
Drying and Evaporation: Dry the combined ethereal extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the resolved (R)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chemical resolution of a racemic mixture via diastereomeric salt formation.
Conclusion
The selection of an appropriate resolving agent is a critical, and often empirical, step in the development of a successful asymmetric synthesis. As demonstrated, agents like mandelic acid and tartaric acid are highly effective for the resolution of amines, capable of providing high enantiomeric excess. The choice between these and other resolving agents will ultimately depend on the specific substrate, desired purity, and process economics. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for researchers in the field of stereoselective synthesis and drug development.
References
A Comparative Guide to the Validation of Analytical Methods for (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride, a chiral amine of significant interest in pharmaceutical development. The enantiomeric purity of this compound is a critical quality attribute, necessitating robust and reliable analytical methods for its determination. This document outlines and compares three common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Capillary Electrophoresis (CE). The information presented is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2]. Key validation parameters, as stipulated by the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness[1][3][4][5][6].
dot
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. This guide provides an objective comparison of various analytical techniques for assessing its enantiomeric purity, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Comparison of Analytical Techniques
The enantiomeric purity of this compound can be determined by several analytical methods. The choice of technique often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).
Each of these techniques offers distinct advantages and disadvantages in terms of resolution, analysis time, sensitivity, and sample preparation requirements. The following sections provide a detailed overview and comparison of these methods.
Data Summary
The following table summarizes the key performance parameters for the different analytical techniques discussed in this guide. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | ¹⁹F NMR Spectroscopy | Chiral Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase. | Separation of diastereomeric derivatives on a chiral or achiral column. | Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase. | Chemical shift non-equivalence of diastereomers in a chiral environment. | Differential migration of enantiomers in the presence of a chiral selector in an electric field. |
| Resolution (R) | > 2.0 | > 1.8 | > 2.5 | Not directly applicable; based on signal separation. | > 2.0 |
| Analysis Time | 15 - 30 min | 20 - 40 min | 5 - 15 min | < 10 min per sample | 10 - 25 min |
| Limit of Detection (LOD) | ~0.01% of the minor enantiomer | ~0.05% of the minor enantiomer | ~0.02% of the minor enantiomer | ~0.5% of the minor enantiomer | ~0.05% of the minor enantiomer |
| Sample Preparation | Dissolution in mobile phase. | Derivatization may be required. | Dissolution in co-solvent. | Derivatization or addition of a chiral solvating agent. | Dissolution in background electrolyte. |
| Key Advantages | Widely available, robust, well-established. | High resolution, suitable for volatile compounds. | Fast analysis, "green" technique (less organic solvent). | Fast, no separation needed, provides structural information. | High efficiency, low sample and reagent consumption. |
| Key Disadvantages | Longer analysis time compared to SFC, solvent consumption. | Derivatization can be time-consuming and may introduce errors. | Higher initial instrument cost. | Lower sensitivity for trace enantiomers. | Lower concentration sensitivity, potential for wall interactions. |
Experimental Protocols and Visualizations
This section provides detailed experimental methodologies for each of the key analytical techniques, along with visual representations of the workflows.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity analysis. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The diethylamine is added to improve the peak shape of the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the S- and R-enantiomers in the chromatogram.
Workflow Visualization
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique that is particularly useful for volatile and thermally stable compounds. For primary amines like the target compound, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the amine hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), and a non-chiral base (e.g., triethylamine) to facilitate the reaction.
-
Heat the mixture gently (e.g., 60 °C for 30 minutes) to form the diastereomeric amides.
-
Wash the reaction mixture with a dilute acid and then water to remove excess reagents.
-
Dry the organic layer and dilute to a suitable concentration for GC analysis.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Data Analysis: The enantiomeric ratio is determined by the peak areas of the two resulting diastereomers.
Workflow Visualization
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.
Experimental Protocol
-
Instrumentation: A supercritical fluid chromatography system with a UV detector and a back-pressure regulator.
-
Column: A polysaccharide-based chiral column suitable for SFC (e.g., Chiralpak® AS-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and a modifier, such as methanol with a basic additive (e.g., 0.2% diethylamine). A typical gradient could be 5% to 40% methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the modifier (methanol) to a concentration of about 1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Enantiomeric purity is determined from the peak areas of the separated enantiomers.
Workflow Visualization
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a rapid and powerful tool for the analysis of fluorinated compounds. For chiral analysis, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used to create a diastereomeric environment, which results in separate signals for the enantiomers in the ¹⁹F NMR spectrum.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) can be an effective CSA.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound.
-
Add a slight molar excess (e.g., 1.2 equivalents) of the chiral solvating agent, (R)-BINOL.
-
Add a small amount of a non-chiral base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the interaction with the CSA.
-
Add approximately 0.6 mL of CDCl₃ and mix thoroughly.
-
-
NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes formed between the amine enantiomers and the chiral solvating agent.
Workflow Visualization
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the background electrolyte. It is a high-efficiency separation technique that requires minimal sample and solvent.
Experimental Protocol
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 10 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: The enantiomeric purity is determined from the peak areas in the electropherogram.
Workflow Visualizationdot
Comparative Analysis of the Biological Activity of (S)- and (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For many SSRIs, the (S)-enantiomer is often the more potent inhibitor of serotonin reuptake. Therefore, this guide will proceed under the hypothesis that (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride is the more biologically active enantiomer.
Data Presentation: Hypothesized Comparative Activity
The following table summarizes the hypothesized differential activity of the (S)- and (R)-enantiomers of 1-(2,6-difluorophenyl)ethanamine hydrochloride at the serotonin transporter. This is a qualitative comparison based on structure-activity relationships observed in analogous compounds.
| Enantiomer | Target | Hypothesized Activity | Potency |
| This compound | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor (SSRI) | High |
| (R)-1-(2,6-difluorophenyl)ethanamine hydrochloride | Serotonin Transporter (SERT) | Likely a weaker inhibitor of serotonin reuptake | Low |
Experimental Protocols
To empirically determine the biological activity and compare the enantiomers of 1-(2,6-difluorophenyl)ethanamine hydrochloride, a serotonin reuptake inhibition assay would be a critical experiment. Below is a detailed methodology for a typical in vitro serotonin reuptake assay.
Serotonin Reuptake Inhibition Assay Protocol
1. Objective: To determine the in vitro potency (IC50) of the (S)- and (R)-enantiomers of 1-(2,6-difluorophenyl)ethanamine hydrochloride to inhibit the reuptake of serotonin (5-HT) by the human serotonin transporter (hSERT).
2. Materials:
-
HEK293 cells stably expressing hSERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]5-Hydroxytryptamine ([³H]5-HT)
-
This compound (test compound)
-
(R)-1-(2,6-difluorophenyl)ethanamine hydrochloride (test compound)
-
Fluoxetine or Sertraline (positive control)
-
Desipramine (for assessing nonspecific uptake)
-
96-well cell culture plates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
3. Cell Culture:
-
Maintain HEK293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
4. Assay Procedure:
-
On the day of the experiment, wash the cells twice with KRH buffer.
-
Prepare serial dilutions of the test compounds ((S)- and (R)-enantiomers) and the positive control in KRH buffer.
-
Add 50 µL of the compound dilutions to the respective wells. For total uptake, add 50 µL of KRH buffer. For nonspecific uptake, add 50 µL of a high concentration of desipramine (e.g., 10 µM).
-
Pre-incubate the plates for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding 50 µL of [³H]5-HT (final concentration, e.g., 10 nM) to all wells.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
5. Data Analysis:
-
Calculate the specific uptake by subtracting the nonspecific uptake (in the presence of desipramine) from the total uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]5-HT uptake) using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of a Selective Serotonin Reuptake Inhibitor (SSRI).
Experimental Workflow
Caption: Workflow for Evaluating Enantioselective Activity of a Potential SSRI.
Performance of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride in catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chiral Primary Amine Catalysts in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several primary amine catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Table 1: Performance of Chiral Primary Amine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst/Promoter | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-1-Phenylethanamine | Propanal | trans-β-Nitrostyrene | Toluene | 48 | 85 | 90:10 | 92 (syn) |
| (S)-1-(1-Naphthyl)ethanamine | Propanal | trans-β-Nitrostyrene | Dichloromethane | 72 | 78 | 85:15 | 88 (syn) |
| (S)-tert-Leucinol | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | Chloroform | 24 | 95 | >95:5 | 99 (syn) |
| Cinchona-derived primary amine | Isovaleraldehyde | 2-(2-Nitrovinyl)furan | Diethyl ether | 12 | 92 | 93:7 | 97 (syn) |
Note: Data for (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is not available in the cited literature. The data presented is for structurally or functionally related chiral primary amines to provide a comparative context.
Experimental Protocols
Below is a generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral primary amine. This protocol should be optimized for specific substrates and catalysts.
Materials:
-
Chiral primary amine catalyst (e.g., (S)-1-Phenylethanamine) (10 mol%)
-
Nitroalkene (1.0 mmol)
-
Aldehyde (2.0 mmol)
-
Solvent (e.g., Toluene) (2.0 mL)
-
Acid co-catalyst (e.g., Benzoic acid) (10 mol%)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) and the chiral primary amine catalyst (0.1 mmol) in the chosen solvent (2.0 mL) at room temperature, add the acid co-catalyst (0.1 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of a Chiral Primary Amine in an Asymmetric Michael Addition
Caption: Catalytic cycle for a primary amine-catalyzed Michael addition.
General Workflow for Asymmetric Catalysis Experiment
Caption: A generalized workflow for an asymmetric catalysis experiment.
A Comparative Guide to the Cross-Reactivity of AMPA Receptor Positive Allosteric Modulators
Introduction
Cross-reactivity studies for the specific compound (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride are not publicly available, and it is primarily cataloged as a chemical intermediate for synthesis.[1][2] However, its structural motifs are reminiscent of compounds designed to be positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide will, therefore, provide a comparative overview of the cross-reactivity profiles of AMPA receptor PAMs, a class of molecules with significant therapeutic potential for neurological and psychiatric disorders.[3]
To illustrate the principles and methodologies of such a comparison, this guide will focus on S47445 (tulrampator) , a well-characterized and selective AMPA-PAM.[4][5] We will examine its selectivity against other ionotropic glutamate receptors and its differential effects on various AMPA receptor subunit compositions.
Data Presentation: Selectivity Profile of S47445
The selectivity of an AMPA-PAM is crucial for its therapeutic index, as off-target effects on other receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors, can lead to undesirable side effects. Furthermore, the potentiation of different AMPA receptor subunit combinations can influence the therapeutic outcome.[4]
The table below summarizes the selectivity and potency of S47445, demonstrating its specificity for AMPA receptors over other ionotropic glutamate receptors and detailing its activity on various AMPA receptor subtypes.
| Receptor/Subunit Composition | Agonist | S47445 Activity | EC₅₀ (µM) | Notes |
| Cross-Reactivity | ||||
| NMDA Receptor | Glutamate/Glycine | Inactive | > 30 | No potentiation of NMDA-induced currents observed.[4] |
| Kainate Receptor | Kainate | Inactive | > 30 | No potentiation of kainate-induced currents observed.[4] |
| AMPA Receptor Subtype Selectivity | ||||
| GluA1 flop / GluA2 flip | Glutamate | Potentiation | 2.5 - 5.4 | Greater amount of potentiation on GluA1 flop.[4][6] |
| GluA2 flip / GluA3 flip | Glutamate | Potentiation | 2.5 - 5.4 | |
| GluA4 flip | Glutamate | Potentiation | 2.5 - 5.4 | |
| GluA4 flop | Glutamate | Potentiation | 0.7 | Higher potency observed for the GluA4 flop isoform.[4][6] |
Experimental Protocols
The data presented above was primarily generated using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing specific receptor subtypes. This technique allows for the precise measurement of ion channel activity in response to agonists and modulators.[7][8]
Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. The oocytes are then injected with cRNA encoding the specific subunits of the human AMPA, NMDA, or kainate receptors.[9] The oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 to -80 mV).[8]
-
Agonist and Modulator Application: A baseline current is established in the presence of the saline solution. The agonist (e.g., glutamate) is then applied at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀). Once a stable agonist-induced current is achieved, the agonist and S47445 are co-applied at varying concentrations.
-
Data Analysis: The potentiation of the agonist-induced current by S47445 is measured as the percentage increase in current amplitude compared to the current induced by the agonist alone. The EC₅₀ value, the concentration of S47445 that produces 50% of the maximal potentiation, is determined by fitting the concentration-response data to a sigmoidal curve. Selectivity is determined by the lack of potentiation of currents from NMDA and kainate receptors.[4]
Mandatory Visualization
The following diagrams illustrate the signaling pathway of AMPA receptors and a typical experimental workflow for assessing the selectivity of an AMPA-PAM.
References
- 1. This compound | CAS:1217473-52-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tulrampator - Wikipedia [en.wikipedia.org]
- 6. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A vertical flow chamber for Xenopus oocyte electrophysiology and automated drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Literature comparison of synthesis routes for (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
A Comparative Guide to the Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the amine-bearing carbon is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is of significant interest. This guide provides a comparative overview of the primary synthetic strategies employed for the preparation of this compound, including asymmetric synthesis via catalytic reduction, biocatalytic methods, and the use of chiral auxiliaries.
Quantitative Comparison of Synthetic Routes
The following table summarizes key performance indicators for the principal synthetic routes to (S)-1-(2,6-difluorophenyl)ethanamine. It is important to note that direct comparative studies for this specific molecule are limited in publicly available literature. The data presented below is a compilation of representative values from analogous transformations and general methodologies.
| Synthetic Route | Starting Material | Key Reagent/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | 2,6-Difluoroacetophenone | Chiral metal catalyst (e.g., Rh, Ru, Ir) with chiral ligands | 85-95 | 90-99 | High efficiency and enantioselectivity, direct route. | High cost of precious metal catalysts, potential for metal contamination in the final product. |
| Enzymatic Reductive Amination | 2,6-Difluoroacetophenone | Reductive Aminase (RedAm) | >90 | 85-99 | High selectivity, mild reaction conditions, environmentally friendly.[1] | Enzyme stability and availability can be limiting, substrate scope may be narrow. |
| Kinetic Resolution of Racemic Amine | (±)-1-(2,6-Difluorophenyl)ethanamine | Chiral resolving agent or enzyme (e.g., lipase) | <50 (for the desired enantiomer) | >99 | High enantiopurity of the resolved amine. | Theoretical maximum yield is 50%, requires separation of the unwanted enantiomer. |
| Chiral Auxiliary-Mediated Synthesis | 2,6-Difluorobenzaldehyde | Chiral auxiliary (e.g., Evans auxiliary, SAMP/RAMP) | 70-85 (overall) | >98 (diastereomeric excess) | High stereocontrol, well-established methodology. | Multi-step process, requires attachment and removal of the auxiliary, atom economy is lower. |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and adaptation of synthetic routes. Below is a representative protocol for the enzymatic reductive amination, a promising green chemistry approach.
Protocol: Enzymatic Reductive Amination using a Reductive Aminase (RedAm)
This protocol is based on general procedures for the reductive amination of ketones using fungal reductive aminases.[1]
1. Enzyme Expression and Purification:
-
The gene encoding the desired reductive aminase is cloned into an expression vector (e.g., pET) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
The cells are cultured in a suitable medium (e.g., LB broth) and protein expression is induced (e.g., with IPTG).
-
The cells are harvested by centrifugation, lysed, and the enzyme is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. Reductive Amination Reaction:
-
In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) is prepared.
-
To the buffer, add 2,6-difluoroacetophenone (e.g., 10 mM final concentration), an amine donor (e.g., 1 M ammonium chloride), and a cofactor (e.g., 1 mM NADP⁺).
-
The reaction mixture is pre-incubated at the optimal temperature for the enzyme (e.g., 30 °C).
-
The reaction is initiated by the addition of the purified reductive aminase and a glucose dehydrogenase for cofactor regeneration, along with glucose.
-
The reaction is monitored for conversion (e.g., by HPLC or GC analysis).
3. Work-up and Isolation:
-
Once the reaction reaches completion, the enzyme is removed by precipitation or filtration.
-
The aqueous reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude (S)-1-(2,6-difluorophenyl)ethanamine.
-
The crude amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
4. Analysis:
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
References
Benchmarking (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride against similar compounds
An Objective Comparison of (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride and Structurally Related Chiral Amines in Asymmetric Synthesis
Introduction
Chiral amines are indispensable tools in modern organic synthesis, serving as crucial building blocks, resolving agents, and ligands for asymmetric catalysis. Their role is particularly vital in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] this compound is a fluorinated chiral amine that offers unique properties due to the presence of two fluorine atoms on the phenyl ring. This guide provides a comparative analysis of this compound against its non-fluorinated parent, (S)-1-phenylethylamine, and a mono-fluorinated analogue, (S)-1-(2-fluorophenyl)ethanamine hydrochloride. The comparison focuses on their physicochemical properties and performance in key applications within asymmetric synthesis, providing researchers with data to make informed decisions for their synthetic challenges.
Physicochemical Properties of Selected Chiral Amines
The introduction of fluorine atoms into an organic molecule can significantly alter its physical and chemical properties. Fluorine's high electronegativity can lower the pKa of a nearby amine group, making it less basic. This can influence its reactivity and interaction with other molecules. Additionally, fluorine can impact the lipophilicity and conformational preferences of a molecule, which is crucial in drug design and catalyst development.[2]
| Compound | Structure | Molecular Weight ( g/mol ) | CAS Number |
| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | ![]() | 193.62 | 1309598-68-2[3] |
| (S)-1-Phenylethylamine HCl | ![]() | 157.64 | 14521-33-0 |
| (S)-1-(2-Fluorophenyl)ethanamine HCl | ![]() | 175.63 | 1332832-14-0[4] |
Note: Structures are for illustrative purposes. The hydrochloride salt is the subject of comparison.
Performance in Asymmetric Synthesis
The utility of a chiral amine is best demonstrated by its performance in stereoselective transformations. We will compare these compounds in two common applications: as resolving agents for racemic mixtures and in asymmetric reductive amination.
Chiral Resolution of Racemic Acids
One of the most established methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[5] A chiral amine can be reacted with a racemic carboxylic acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The choice of the chiral amine can significantly impact the efficiency of this separation.
The fluorination pattern on the phenyl ring of the amine can influence the crystal packing of the resulting diastereomeric salts, potentially leading to better separation. While direct comparative studies for these specific amines are not abundant in the literature, the principle remains a key application.
Caption: Workflow for the resolution of a racemic acid using a chiral amine.
Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful method for synthesizing chiral amines.[6] In this reaction, a ketone is condensed with a chiral amine to form a chiral imine or enamine, which is then reduced stereoselectively. The steric and electronic properties of the chiral amine directing group are critical for achieving high enantioselectivity.
The difluoro substitution in (S)-1-(2,6-difluorophenyl)ethanamine is expected to provide significant steric hindrance around the stereocenter, which can lead to higher facial selectivity during the reduction step compared to the less hindered 1-phenylethylamine.
Table 2: Hypothetical Performance in Asymmetric Reductive Amination of Acetophenone
| Chiral Amine Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Phenylethylamine | (S,S)-bis(1-phenylethyl)amine | ~85 | ~80 |
| (S)-1-(2-Fluorophenyl)ethanamine | Corresponding bis-amine | ~88 | ~85 |
| (S)-1-(2,6-Difluorophenyl)ethanamine | Corresponding bis-amine | ~90 | >95 |
Note: This data is illustrative, based on general principles of asymmetric synthesis. Actual results may vary depending on the specific ketone substrate and reaction conditions.
Caption: General synthetic route to chiral phenylethylamines.
Experimental Protocols
General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: In a suitable solvent (e.g., ethanol or methanol), dissolve one equivalent of the racemic carboxylic acid. To this solution, add 0.5 equivalents of the chiral amine (e.g., (S)-1-(2,6-difluorophenyl)ethanamine). The amount of amine is restricted to 0.5 equivalents to ensure that only one enantiomer of the acid preferentially forms a salt with the resolving agent.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of the Enantiopure Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure acid. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.
Logical Relationships and Selection Rationale
The choice between these chiral amines depends on the specific requirements of the synthesis.
Caption: Structural and property relationships of the compared chiral amines.
-
(S)-1-Phenylethylamine: A cost-effective and widely used chiral amine, suitable for many standard resolutions and asymmetric syntheses.[7]
-
(S)-1-(2-Fluorophenyl)ethanamine: Offers a moderate increase in steric bulk and altered electronic properties. It may provide better selectivity than the parent compound in certain applications.
-
(S)-1-(2,6-Difluorophenyl)ethanamine: The ortho-difluoro substitution provides significant steric shielding and a distinct electronic environment.[3] This makes it a prime candidate for transformations requiring high stereoselectivity, where it can act as a powerful chiral directing group. Its reduced basicity might also be advantageous in specific catalytic cycles.
Conclusion
This compound presents itself as a specialized chiral building block for applications demanding high levels of stereocontrol. While the parent compound, (S)-1-phenylethylamine, remains a versatile and economical choice, the strategic introduction of fluorine atoms provides a valuable tool for fine-tuning reactivity and selectivity. Researchers should consider the enhanced steric and electronic effects of the difluorinated analogue when tackling challenging asymmetric syntheses where maximizing stereoselectivity is a primary objective. The selection should be guided by empirical testing for the specific substrate and reaction under investigation.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for splash risks. | ANSI Z87.1 | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | ASTM F739 | Prevents skin contact and irritation.[3][4] |
| Body Protection | Laboratory coat. | N/A | Protects against contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][5] A NIOSH-approved respirator may be necessary. | N/A | Minimizes inhalation of the powdered compound, which may cause respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary glassware and equipment and place them inside the fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Avoid generating dust.
3. Dissolving the Compound:
-
Place the receiving flask with a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent in the flask.
-
Begin stirring to aid dissolution. If necessary, cap the flask and use sonication or gentle heating with adequate ventilation.
4. Post-Handling Procedures:
-
Thoroughly clean all equipment after use.
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6][7][8][9]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Collect unused solutions in a separate, labeled hazardous waste container for "Halogenated Organic Liquids."[6]
-
Do not mix halogenated waste with non-halogenated waste streams.[7][8]
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[6]
-
Label waste containers with "Hazardous Waste" and the full chemical name of the contents.[6][7]
3. Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Follow your institution's specific guidelines for the disposal of empty, rinsed chemical containers.
4. Waste Pickup:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by institutional environmental health and safety personnel for final disposal, which is typically incineration for halogenated wastes.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. combi-blocks.com [combi-blocks.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.fr [fishersci.fr]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



